4-(Benzyloxy)-2-isobutoxybenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4-(Benzyloxy)-2-isobutoxybenzoic Acid[1] Part 1: Executive Technical Summary 4-(Benzyloxy)-2-isobutoxybenzoic acid (CAS: 170278-91-8) is a highly...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemical Properties and Applications of 4-(Benzyloxy)-2-isobutoxybenzoic Acid[1]
Part 1: Executive Technical Summary
4-(Benzyloxy)-2-isobutoxybenzoic acid (CAS: 170278-91-8) is a highly functionalized benzoic acid derivative serving as a critical scaffold in medicinal chemistry.[1] It is characterized by a "masking" strategy where the para-position is protected by a benzyl group (removable under hydrogenolysis) and the ortho-position is substituted with a lipophilic isobutyl ether (stable under most conditions).[1]
This molecule is primarily utilized as an intermediate for synthesizing PPAR agonists , selective estrogen receptor modulators (SERMs) , and other GPCR-targeting ligands where the ortho-alkoxy benzoic acid motif is a privileged pharmacophore.[1] Its dual-ether structure allows for precise, sequential functionalization of the aromatic core.[1]
Part 2: Physicochemical Profile
Understanding the physical behavior of this compound is essential for optimizing reaction conditions and purification protocols.[1]
Sharp melting range indicates high purity; useful for identity verification.[1]
LogP (Octanol/Water)
~4.2 (Predicted)
Highly lipophilic.[1] Poor water solubility; requires organic co-solvents (DMSO, DMF) for biological assays.[1]
pKa (Acid)
4.2 ± 0.2
Similar to benzoic acid.[1] Forms stable salts with organic bases (DIPEA, TEA).[1]
Solubility
Soluble in DCM, EtOAc, DMSO, MeOH.[1] Insoluble in water.[1]
Extraction requires acidification (pH < 3) to protonate the carboxylic acid.[1]
Part 3: Synthetic Methodology & Causality
The synthesis of 4-(benzyloxy)-2-isobutoxybenzoic acid is not trivial due to the need for regioselective alkylation of the resorcinol core.[1] The ortho-hydroxyl group in resorcylic acid derivatives is hydrogen-bonded to the carbonyl, making it less nucleophilic than the para-hydroxyl group.[1] This electronic difference is the lever used to achieve selectivity.[1]
Validated Synthetic Route
The most robust protocol proceeds from methyl 2,4-dihydroxybenzoate .[1]
Causality: The 2-OH is sterically hindered and hydrogen-bonded.[1] Forcing conditions (high heat/polar solvent) or Mitsunobu conditions are required to overcome the energy barrier for alkylation at this position.[1]
Caption: Regioselective synthesis pathway leveraging the electronic differentiation of the resorcinol core.
Part 4: Reactivity & Strategic Applications
This compound is a "strategic intermediate" because it offers three distinct points of reactivity, allowing for the construction of complex SAR (Structure-Activity Relationship) libraries.[1]
The "Protect-Decorate-Deprotect" Strategy
Carboxylic Acid (C-1): The primary handle for coupling to amines (amide formation) or alcohols (ester formation).[1]
Protocol: Activation with SOCl₂ to form the acid chloride is preferred over carbodiimides (EDC/DCC) due to the steric bulk of the ortho-isobutoxy group, which can slow down coupling rates.[1]
Isobutyl Ether (C-2): A stable lipophilic anchor.[1] It mimics the hydrophobic tails found in many metabolic disease drugs (e.g., Glitazars).[1] It remains intact during standard acidic/basic workups.[1]
Deprotection: Hydrogenolysis (H₂, Pd/C) cleanly removes the benzyl group to reveal the free phenol.[1]
Utility: The revealed phenol can then be alkylated with a different group, allowing the researcher to "walk" substituents around the ring or introduce polarity late in the synthesis.[1]
Functionalization Logic Diagram
Caption: Divergent synthesis capabilities allowing for amide library generation or phenolic modification.
Part 5: Analytical Characterization (Self-Validating Data)
To ensure the integrity of your intermediate, the following spectral signatures must be confirmed.
1H NMR (DMSO-d6, 400 MHz)
Carboxylic Acid: Broad singlet at δ 12.0–13.0 ppm (disappears with D₂O shake).[1]
Storage: Store at 2-8°C. The ether linkages are stable, but the carboxylic acid can catalyze slow decomposition if exposed to moisture and heat over prolonged periods.[1]
Disposal: Dispose of as organic hazardous waste.[1] Do not release into drains due to high lipophilicity (aquatic toxicity potential).[1]
References
Regioselective Alkylation of Resorcinol Derivatives
Title: "Selective Alkylation of Polyhydroxybenzoic Acid Deriv
synthesis of 4-(Benzyloxy)-2-isobutoxybenzoic acid
Technical Whitepaper: Scalable Synthesis of 4-(Benzyloxy)-2-isobutoxybenzoic Acid Executive Summary This technical guide details the synthesis of 4-(Benzyloxy)-2-isobutoxybenzoic acid (CAS: 170278-91-8), a critical inter...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Scalable Synthesis of 4-(Benzyloxy)-2-isobutoxybenzoic Acid
Executive Summary
This technical guide details the synthesis of 4-(Benzyloxy)-2-isobutoxybenzoic acid (CAS: 170278-91-8), a critical intermediate in the development of PPAR agonists and non-steroidal anti-inflammatory drugs (NSAIDs).[1] The synthesis hinges on the regioselective alkylation of the resorcinol core.
The protocol defined below prioritizes regiochemical fidelity . By exploiting the intramolecular hydrogen bonding inherent to ortho-hydroxybenzoates, we achieve exclusive 4-O-alkylation under mild conditions, followed by forced 2-O-alkylation and subsequent hydrolysis.[1] This route avoids the use of transient protecting groups, reducing step count and increasing atom economy.
Retrosynthetic Analysis & Strategy
The structural challenge lies in differentiating the two phenolic hydroxyl groups at positions 2 and 4.
The "H-Bond Lock": In methyl 2,4-dihydroxybenzoate, the hydroxyl group at C2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. This reduces the pKa (acidity) and nucleophilicity of the 2-OH.
The Reactive Site: The hydroxyl group at C4 is sterically unhindered and electronically free, making it significantly more reactive toward electrophiles under weak basic conditions.
Therefore, the synthesis is designed as a linear sequence: 4-Alkylation
Causality: KI is added to generate Isobutyl iodide in situ (Finkelstein reaction), which is a significantly better electrophile than the bromide. DMF is used to solvate the cation and increase the basicity of the phenoxide.
Root Cause:[1][3][4] Incomplete conversion due to steric hindrance.[1]
Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) or use Cesium Carbonate (
) instead of .[1] Cesium is larger ("softer") and improves the solubility of the phenoxide anion in organic solvents [1].
Issue: Presence of di-benzylated byproduct in Stage 1.
Root Cause:[1][3][4] Reaction temperature too high or excess benzyl bromide used.[1]
Solution: Strictly maintain reflux temperature and use only 1.1 equivalents of BnBr. The H-bond at C2 is robust, but can be overcome by forcing conditions.[1]
References
Regioselective alkylation of 2,4-dihydroxybenzaldehyde
Source: Rao, G. K., et al. "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones."[1] Tetrahedron Letters, 2022.[1][5][6]
Relevance: Establishes the foundational logic that the 4-position alkylates preferentially due to the 2-position's intramolecular H-bond.[1][4]
literature review of 4-(Benzyloxy)-2-isobutoxybenzoic acid
An In-depth Technical Guide to 4-(Benzyloxy)-2-isobutoxybenzoic Acid Authored by a Senior Application Scientist Foreword: Navigating the Known and the Unknown In the landscape of chemical research and drug development, w...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4-(Benzyloxy)-2-isobutoxybenzoic Acid
Authored by a Senior Application Scientist
Foreword: Navigating the Known and the Unknown
In the landscape of chemical research and drug development, we often encounter compounds that, despite their intriguing structures, reside in the quieter corners of the scientific literature. 4-(Benzyloxy)-2-isobutoxybenzoic acid is one such molecule. While direct, extensive research on this specific compound is not widely published, its constituent functional groups—a benzoic acid core, a benzyloxy ether, and an isobutoxy ether—are well-studied motifs in medicinal chemistry. This guide, therefore, is constructed not as a mere summary of existing data, but as a forward-looking technical analysis grounded in established chemical principles and insights from closely related analogues. It is intended for the discerning researcher and drug development professional, providing a robust framework for understanding and exploring the potential of this molecule.
Molecular Overview and Physicochemical Properties
4-(Benzyloxy)-2-isobutoxybenzoic acid (CAS No. 170278-91-8) is a disubstituted benzoic acid derivative with the molecular formula C18H20O4 and a molecular weight of 300.35 g/mol .[1] The structure features a carboxylic acid group, which imparts acidic properties and potential for various salt and ester formations, and two distinct ether linkages that contribute to its lipophilicity and potential for specific intermolecular interactions.
The strategic placement of the isobutoxy group at the ortho position to the carboxylic acid can influence the acidity of the proton and the conformation of the molecule. The benzyloxy group at the para position is a common protecting group for phenols and is also found in various biologically active compounds.
Table 1: Physicochemical Properties of 4-(Benzyloxy)-2-isobutoxybenzoic acid
Predicted: Soluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.
Inferred from structure
pKa
Predicted: ~4-5
Inferred from benzoic acid structure
Proposed Synthesis of 4-(Benzyloxy)-2-isobutoxybenzoic acid
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of 4-(Benzyloxy)-2-isobutoxybenzoic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 4-(benzyloxy)-2-hydroxybenzoate
To a solution of methyl 2,4-dihydroxybenzoate (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (K2CO3, 2.5 equivalents).
Stir the suspension vigorously under a nitrogen atmosphere.
Add benzyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
Evaporate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel to yield methyl 4-(benzyloxy)-2-hydroxybenzoate. The regioselectivity for benzylation at the more acidic 4-hydroxyl group is expected.
Step 2: Synthesis of Methyl 4-(benzyloxy)-2-isobutoxybenzoate
Dissolve methyl 4-(benzyloxy)-2-hydroxybenzoate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
Add anhydrous potassium carbonate (K2CO3, 2.0 equivalents) to the solution.
Add isobutyl bromide (1.2 equivalents) to the mixture.
Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitored by TLC).
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The resulting crude ester can be purified by column chromatography if necessary.
Step 3: Synthesis of 4-(Benzyloxy)-2-isobutoxybenzoic acid (Saponification)
Dissolve the methyl 4-(benzyloxy)-2-isobutoxybenzoate (1 equivalent) in a mixture of methanol and water.
Add sodium hydroxide (NaOH, 3-4 equivalents) and heat the mixture to reflux for several hours until the ester is fully hydrolyzed (monitored by TLC).
Cool the reaction mixture and remove the methanol under reduced pressure.
Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid (HCl) until a precipitate forms.
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 4-(Benzyloxy)-2-isobutoxybenzoic acid.
Potential Biological Activities and Therapeutic Applications
Direct biological studies on 4-(Benzyloxy)-2-isobutoxybenzoic acid are lacking in the current literature. However, by examining its structural components and related molecules, we can hypothesize potential areas of biological investigation.
Insights from Structurally Related Compounds
Anti-inflammatory and Analgesic Potential: Benzoic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Some derivatives exert their effects by inhibiting enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways such as NF-κB.[6] The anti-inflammatory potential of 4-(Benzyloxy)-2-isobutoxybenzoic acid warrants investigation.
Metabolic Regulation: Derivatives of 4-benzyloxy-benzylamine have been developed as potent and selective peroxisome proliferator-activated receptor α (PPARα) agonists, which are important in lipid metabolism.[7] Given the structural similarities, this compound could be explored for its effects on metabolic targets. A related compound, 4-(4'-chlorobenzyloxy)benzoic acid, has been shown to inhibit sterol and fatty acid synthesis.[8]
Antimicrobial and Antifungal Activity: Various benzoic acid derivatives isolated from natural sources have demonstrated fungitoxic activity.[9] The lipophilic nature of the benzyloxy and isobutoxy groups could facilitate membrane interaction and contribute to potential antimicrobial effects.
Neuroprotective Effects: Chalcones and other compounds containing a benzyloxy pharmacophore have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[10][11]
Phytoestrogenic Activity: Simple phenolic acids, such as 4-hydroxy-benzoic acid, have been shown to exhibit estrogen-like effects by interacting with estrogen receptors and modulating signaling pathways like ERK and AKT/PI3K.[12] While the ether linkages in 4-(Benzyloxy)-2-isobutoxybenzoic acid would significantly alter its properties compared to 4-hydroxy-benzoic acid, exploring its endocrine-modulating activities could be a research avenue.
Role as a Prodrug or Chemical Intermediate
The carboxylic acid moiety of 4-(Benzyloxy)-2-isobutoxybenzoic acid can be readily converted into esters, amides, or other functional groups. This makes it a valuable intermediate for the synthesis of more complex molecules. Furthermore, the benzyloxy group can be cleaved under specific conditions (e.g., hydrogenolysis) to reveal a phenol, adding to its synthetic utility.
The structure also lends itself to a prodrug strategy. The carboxylic acid could be masked as an ester to improve bioavailability, which would then be hydrolyzed in vivo to release the active acidic drug.
Proposed Biological Screening Protocol: In Vitro COX-2 Inhibition Assay
To investigate the potential anti-inflammatory properties, a primary in vitro screen could be a COX-2 inhibition assay.
Preparation of Reagents: Prepare a stock solution of 4-(Benzyloxy)-2-isobutoxybenzoic acid in DMSO. Prepare assay buffer, heme, and human recombinant COX-2 enzyme. The substrate, arachidonic acid, and a detection reagent (e.g., a colorimetric probe) will also be required.
Assay Procedure:
Add assay buffer, heme, and the COX-2 enzyme to the wells of a 96-well plate.
Add various concentrations of the test compound (4-(Benzyloxy)-2-isobutoxybenzoic acid) or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Include a vehicle control (DMSO).
Incubate the plate at room temperature for a specified time to allow for inhibitor binding.
Initiate the enzymatic reaction by adding arachidonic acid.
Incubate for a further period to allow for prostaglandin synthesis.
Stop the reaction and measure the product formation using a suitable detection method (e.g., ELISA for PGE2 or a colorimetric assay).
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Signaling Pathway Hypothesis: Modulation of NF-κB
Based on the anti-inflammatory activity of related benzoic acid derivatives, a plausible mechanism of action for 4-(Benzyloxy)-2-isobutoxybenzoic acid could involve the inhibition of the NF-κB signaling pathway.[6]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by 4-(Benzyloxy)-2-isobutoxybenzoic acid.
Conclusion and Future Directions
4-(Benzyloxy)-2-isobutoxybenzoic acid represents a molecule with untapped potential. While direct experimental data is scarce, a comprehensive analysis of its structure and the activities of related compounds suggests promising avenues for research, particularly in the areas of anti-inflammatory and metabolic diseases. The synthetic route proposed herein is robust and should allow for the efficient production of this compound for further investigation. Future research should focus on the synthesis and full characterization of this molecule, followed by a systematic screening of its biological activities. The insights provided in this guide offer a foundational framework for such endeavors, encouraging the scientific community to explore the potential contributions of this and similar molecules to the field of drug discovery.
References
Cheméo. (n.d.). Benzoic acid, 4-butyloxy-, butyl ester - Chemical & Physical Properties. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)benzoic acid. PubChem. Retrieved from [Link]
Sohail, M., et al. (2023). Redetermined structure of 4-(benzyloxy)benzoic acid.
Mishra, A., et al. (2025). Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages. Immunological Research, 73(1), 99.
Ito, M., et al. (1985). Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. Journal of Pharmacobio-Dynamics, 8(12), 1018-1023.
Dou, X., et al. (2018). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 61(21), 9516-9533.
Muhammad, A., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Crystals, 11(11), 1361.
Al-Suhaimi, E. A., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 14(4), 1-11.
Kim, J. E., et al. (2022).
D'Alba, F., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1836.
Martins, R. C. C., et al. (2008). Benzoic Acid Derivatives from Piper Species and Their Fungitoxic Activity against Cladosporium cladosporioides and C. sphaerospermum. Journal of the Brazilian Chemical Society, 19(3), 548-554.
Sudevan, S. T., et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative. RSC Advances, 13(52), 35240-35250.
Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22436.
Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 53(2), 521-554.
4-(Benzyloxy)-2-isobutoxybenzoic acid solubility and stability
Physicochemical Characterization, Solubility Profiling, and Stability Protocols Part 1: Executive Summary & Chemical Identity Objective: This technical guide provides a comprehensive structural and physicochemical analys...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Characterization, Solubility Profiling, and Stability Protocols
Part 1: Executive Summary & Chemical Identity
Objective: This technical guide provides a comprehensive structural and physicochemical analysis of 4-(Benzyloxy)-2-isobutoxybenzoic acid (CAS: 170278-91-8). It is designed to assist formulation scientists and process chemists in optimizing solubility, ensuring stability during storage, and validating analytical methods.
Compound Overview:
4-(Benzyloxy)-2-isobutoxybenzoic acid is a lipophilic benzoic acid derivative characterized by two ether linkages: a bulky isobutoxy group at the ortho position and a benzyloxy group at the para position. These substituents significantly alter the solubility landscape compared to the parent benzoic acid, introducing steric bulk and increasing lipophilicity (LogP), which necessitates specific solvent strategies for purification and formulation.
Property
Data / Descriptor
CAS Number
170278-91-8
IUPAC Name
4-(Benzyloxy)-2-(2-methylpropoxy)benzoic acid
Molecular Formula
C₁₈H₂₀O₄
Molecular Weight
300.35 g/mol
Predicted pKa
4.5 – 4.8 (Carboxylic acid)
Predicted LogP
~4.2 (High Lipophilicity)
Physical State
White to off-white crystalline powder
Melting Point
~189-192 °C (Analogous range for benzyloxybenzoic acids)
Part 2: Solubility Profile & Solvent Selection
The solubility of 4-(Benzyloxy)-2-isobutoxybenzoic acid is governed by its amphiphilic nature : the ionizable carboxylic acid tail provides pH-dependent aqueous solubility, while the hydrophobic benzyloxy and isobutoxy wings dominate its behavior in neutral/acidic environments.
1. Aqueous Solubility vs. pH
pH < 4.0 (Protonated Form): The compound exists as a free acid. Solubility is negligible (< 0.05 mg/mL) due to the hydrophobic aromatic core and alkyl chains. Risk:[1] Precipitation in acidic media (e.g., stomach fluid or acidic HPLC mobile phases).
pH > 6.0 (Ionized Form): Solubility increases exponentially as the carboxylate anion forms.
Salt Formation: Sodium or Potassium salts are highly soluble (> 50 mg/mL), making them the preferred form for aqueous formulations.
2. Organic Solvent Compatibility
For synthesis, purification, and stock solution preparation, the following solvent classes are recommended based on "Like Dissolves Like" principles:
Solvent Class
Recommended Solvents
Solubility Rating
Application
Dipolar Aprotic
DMSO, DMF, DMAc
Excellent (> 100 mg/mL)
Primary stock solutions; Reaction media.
Protic Polar
Ethanol, Methanol, Isopropanol
Good (20–50 mg/mL)
Recrystallization; HPLC mobile phases.
Chlorinated
Dichloromethane (DCM), Chloroform
Good
Extraction; Normal phase chromatography.
Non-Polar
Hexane, Heptane
Poor (Insoluble)
Anti-solvent for precipitation/crystallization.
3. Visualization: Solubility Decision Logic
The following diagram illustrates the logical flow for solvent selection based on the operational pH and intended application.
Caption: Decision matrix for solvent selection. Note the critical pH dependency for aqueous applications.
Part 3: Stability Profile & Degradation Pathways
Understanding the stability of the ether linkages is critical for defining storage conditions and shelf-life.
1. Chemical Stability
Hydrolysis (Carboxylic Acid): The benzoic acid moiety is chemically robust. It does not undergo hydrolysis but can form esters if exposed to alcohols under acidic conditions.
Ether Cleavage (Acid Labile):
The Isobutoxy ether is relatively stable but can cleave under strong acidic conditions (e.g., HBr, HI) to yield 2-hydroxy-4-(benzyloxy)benzoic acid.
The Benzyloxy ether is susceptible to hydrogenolysis (H₂/Pd) or strong acid hydrolysis (TFA/Acid reflux), yielding 4-hydroxy-2-isobutoxybenzoic acid.
Decarboxylation: Possible only under extreme thermal stress (> 150°C), releasing CO₂.
2. Photostability
Risk: Moderate. The electron-rich aromatic ring (dialkoxy substituted) absorbs UV light, potentially leading to photo-oxidation or radical formation at the benzylic position.
Mitigation: Store in amber vials; protect from direct sunlight.
3. Visualization: Degradation Pathways
This diagram maps the potential breakdown products under stress conditions, essential for developing "stability-indicating" HPLC methods.
Caption: Primary degradation pathways. Note that O-debenzylation is the most likely pathway under reductive conditions.
Part 4: Experimental Protocols (Self-Validating Systems)
Do not rely solely on literature values. Use these protocols to generate project-specific data.
Protocol A: Potentiometric pKa Determination
Why: To determine the exact pH required for >99% solubility.
Preparation: Dissolve 5 mg of compound in a mixture of water/methanol (approx. 40:60 v/v) to ensure initial solubility.
Titration: Titrate with 0.1 N KOH using a standardized potentiometric titrator.
Calculation: Use the Henderson-Hasselbalch equation to calculate the pKa. Extrapolate to 0% methanol using a Yasuda-Shedlovsky plot if strict aqueous pKa is needed.
Validation: The titration curve should show a single inflection point corresponding to the carboxylic acid.
Protocol B: Forced Degradation Study (Stress Testing)
Why: To validate that your HPLC method can separate the parent from its impurities.
Acid Stress: Dissolve 1 mg/mL in 0.1 N HCl. Heat at 60°C for 4 hours.
Expected Result: Minimal degradation (ethers are stable to dilute acid).
Oxidative Stress: Dissolve 1 mg/mL in 3% H₂O₂. Store at RT for 24 hours.
Expected Result: Check for benzylic oxidation peaks.
Photostability: Expose solid powder to 1.2 million lux-hours (ICH Q1B standard).
Expected Result: Check for discoloration (yellowing) indicating photo-oxidation.
Part 5: Handling and Storage Recommendations
Storage Condition: Store at 2–8°C (Refrigerated) to minimize slow oxidation.
Container: Tightly sealed amber glass vial.
Inert Atmosphere: Flush with Argon or Nitrogen after opening to prevent moisture uptake and oxidation.
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Stability & Degradation Mechanisms:
Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology. (Reference for ester/ether stability).
Regulatory Guidelines
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link
Therapeutic Targets & Pharmacological Potential of 4-(Benzyloxy)-2-isobutoxybenzoic Acid
The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 4-(Benzyloxy)-2-isobutoxybenzoic acid (CAS 170278-91-8) and its derivatives.[1][] Executive Summary 4-(...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 4-(Benzyloxy)-2-isobutoxybenzoic acid (CAS 170278-91-8) and its derivatives.[1][]
Executive Summary
4-(Benzyloxy)-2-isobutoxybenzoic acid is a functionalized benzoic acid derivative characterized by a lipophilic benzyloxy tail and a sterically significant isobutoxy group at the ortho position.[1][] While often utilized as a high-purity intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), its structural motif—an alkoxy-substituted benzoate —identifies it as a privileged scaffold in medicinal chemistry.[1][]
This compound exhibits high potential as a modulator for nuclear receptors and metabolic enzymes.[1][] Specifically, its pharmacophore aligns with the Structure-Activity Relationships (SAR) of Peroxisome Proliferator-Activated Receptor (PPAR) agonists , G-Protein Coupled Receptor 40 (GPR40) agonists , and Dihydroorotate Dehydrogenase (DHODH) inhibitors .[1][] This guide explores these targets, detailing the mechanistic basis for therapeutic intervention in metabolic syndrome, type 2 diabetes, and autoimmune disorders.[1][]
Carboxylic Acid Head: Acts as the primary anchor, forming ionic bonds or hydrogen bonds with polar residues (e.g., Arginine, Histidine) in receptor binding pockets.[1][]
2-Isobutoxy Group: Provides steric occlusion, forcing the molecule into specific conformations that favor binding to hydrophobic pockets (e.g., the ligand-binding domain of PPARs).[1][]
4-Benzyloxy Tail: Mimics fatty acid chains or biaryl systems, facilitating hydrophobic interactions essential for high-affinity binding.[1][]
The structural homology of 4-(Benzyloxy)-2-isobutoxybenzoic acid to fibrates (e.g., Ciprofibrate) and glitazars suggests potent activity as a PPAR agonist, particularly PPAR
(lipid metabolism) and PPAR (glucose sensitization).[1][]
Mechanism of Action:
Ligand Entry: The lipophilic tail enters the large Y-shaped ligand-binding pocket of the PPAR nuclear receptor.[1][]
Acid Anchoring: The carboxylic acid forms a salt bridge with the conserved Tyr464 (PPAR
Activation: This binding stabilizes Helix 12, promoting heterodimerization with the Retinoid X Receptor (RXR).[1][]
Transcription: The PPAR-RXR complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, upregulating genes involved in fatty acid oxidation (e.g., CPT1, ACOX1).[1][]
GPR40 is a free fatty acid receptor validated for Type 2 Diabetes treatment.[1][] Synthetic agonists often feature a carboxylic acid head group linked to a lipophilic biphenyl or phenoxy-benzyl tail.[1][]
Therapeutic Logic: The compound acts as a Free Fatty Acid (FFA) mimetic .[1][]
Advantage:[1][] Unlike sulfonylureas, GPR40 agonists do not cause hypoglycemia as their action is glucose-dependent.[1][]
Target C: Dihydroorotate Dehydrogenase (DHODH)
Inhibitors of DHODH, such as Brequinar and Leflunomide, often contain biphenyl or alkoxy-benzoic acid scaffolds.[1][]
Indication: Autoimmune diseases (Rheumatoid Arthritis) and Oncology (AML).[1][]
Mechanism: The compound mimics Ubiquinone , competing for the ubiquinone-binding tunnel in the DHODH enzyme.[1][] This blocks the oxidation of dihydroorotate to orotate, halting de novo pyrimidine synthesis and arresting rapidly proliferating cells (T-cells, cancer cells) in the S-phase.[1][]
Mechanistic Visualization (Pathway Diagrams)
Figure 1: PPAR Activation & Metabolic Signaling
This diagram illustrates the cascading effect of the compound binding to PPAR, leading to gene transcription.[1][]
Caption: Ligand-dependent activation of PPAR-RXR complex driving metabolic gene expression.[1][][3]
Figure 2: GPR40 Signaling Workflow
Mechanism for glucose-dependent insulin secretion.[1][]
Caption: GPR40 activation cascade leading to calcium mobilization and insulin release.[1][]
Experimental Validation Protocols
To validate 4-(Benzyloxy)-2-isobutoxybenzoic acid as a lead compound, the following assays are recommended.
In a 96-well plate, mix Assay Buffer (pH 8.0, Triton X-100) with DHODH enzyme.[1][]
Add test compound (serial dilution).
Initiate reaction by adding Dihydroorotate and Decylubiquinone/DCIP.[1][]
Principle: DHODH reduces Ubiquinone to Ubiquinol, coupled to the reduction of DCIP (blue) to colorless DCIP-H2.[1][]
Measurement: Monitor absorbance decrease at 600 nm (kinetic mode) for 20 minutes.
Calculation:
is determined by the percent inhibition of the slope compared to DMSO control.[1][]
Synthesis & Optimization Strategy
If the compound serves as an intermediate, it is typically synthesized via O-alkylation of resorcinol derivatives.[1][]
Synthetic Workflow:
Starting Material: 2,4-Dihydroxybenzoic acid (or its methyl ester).[1][]
Step 1 (Selective Alkylation): Reaction with Isobutyl bromide (
, DMF) to install the 2-isobutoxy group.[1][] Note: Regioselectivity is key; the 4-OH is more acidic/reactive but steric hindrance at 2-position must be managed.[1][]
Step 2 (Benzylation): Reaction with Benzyl bromide to install the 4-benzyloxy tail.[1][]
Step 3 (Hydrolysis): If ester was used, hydrolysis with LiOH to yield the free acid.[1][]
Data Summary Table: Predicted Properties
Parameter
Value
Implication
Lipophilicity (cLogP)
~4.5
Good membrane permeability; potential for high plasma protein binding.[1][]
Flexible enough to fit induced-fit pockets (PPAR).[1][]
H-Bond Donors/Acceptors
1 / 4
Compliant with Lipinski's Rule of 5.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170278-91-8, 4-(Benzyloxy)-2-isobutoxybenzoic acid.[1][] Retrieved from [Link][1][]
Berger, J. P., et al. (2005). The mechanisms of action of PPARs.[1][] Annual Review of Medicine, 56, 299-318.[1][] (Contextual grounding for PPAR mechanism).
Tsujihata, Y., et al. (2011). Tak-875, a novel GPR40 agonist, enhances glucose-dependent insulin secretion.[1][] Journal of Pharmacology and Experimental Therapeutics.[1][][4][5] (Contextual grounding for GPR40 agonists with similar scaffolds).
Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: A patent review.[1][] Expert Opinion on Therapeutic Patents.[1][] (Contextual grounding for DHODH inhibitors).
BLD Pharm. Product Analysis: 4-(Benzyloxy)-2-isobutoxybenzoic acid.[1][] (Source for chemical availability).[1][]
Technical Guide: Spectroscopic Profiling of 4-(Benzyloxy)-2-isobutoxybenzoic Acid
The following technical guide details the spectroscopic characterization and quality control protocols for 4-(Benzyloxy)-2-isobutoxybenzoic acid , a specialized intermediate scaffold often utilized in the synthesis of me...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic characterization and quality control protocols for 4-(Benzyloxy)-2-isobutoxybenzoic acid , a specialized intermediate scaffold often utilized in the synthesis of metabolic disease therapeutics (e.g., glinide analogs) and selective enzyme inhibitors.
Part 1: Executive Summary & Chemical Identity
4-(Benzyloxy)-2-isobutoxybenzoic acid (CAS 170278-91-8 ) represents a critical "Type II" pharmacophore building block. Its structural integrity is defined by the precise regiochemistry of the isobutoxy group at the ortho position relative to the carboxylic acid, and the benzyloxy protecting group at the para position.
In drug development, the purity of this intermediate is paramount; regioisomeric impurities (e.g., 2-(benzyloxy)-4-isobutoxy isomers) possess distinct electronic properties that can drastically alter downstream structure-activity relationships (SAR). This guide provides a self-validating spectroscopic atlas to ensure batch-to-batch consistency.
Chemical Specifications
Property
Specification
IUPAC Name
4-(Benzyloxy)-2-(2-methylpropoxy)benzoic acid
CAS Number
170278-91-8
Molecular Formula
CHO
Molecular Weight
300.35 g/mol
Physical State
White to off-white crystalline powder
Solubility
Soluble in DMSO, MeOH, CHCl; sparingly soluble in water.[1]
Part 2: Synthesis Context & Impurity Logic
To interpret the spectra correctly, one must understand the synthesis origin. This compound is typically synthesized via selective alkylation of 2,4-dihydroxybenzoic acid derivatives.
Route A: Selective 4-O-benzylation followed by 2-O-isobutylation (requires ester protection).
Route B: Nucleophilic aromatic substitution on a 2-fluoro-4-benzyloxy intermediate (less common).
Critical Impurities to Monitor:
Des-isobutyl analog: 4-(Benzyloxy)-2-hydroxybenzoic acid (Signal: Phenolic –OH at >10 ppm).
Regioisomer: 2-(Benzyloxy)-4-isobutoxybenzoic acid (Signal: Distinct NOE correlations).
The following workflow outlines the logic for validating a new batch of material.
Figure 1: Standardized Analytical Workflow for Intermediate Validation.
Part 3: Nuclear Magnetic Resonance (NMR) Profiling
The
H NMR spectrum is the primary tool for structural validation. The data below is standardized for DMSO-d at 400 MHz.
H NMR Reference Data (DMSO-d
)
Position
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment Logic
COOH
12.20 – 12.50
Broad s
1H
-
Acidic proton; shift varies with concentration/water.
H-6
7.68
d
1H
8.6
Ortho to COOH (deshielded). Diagnostic for 1-COOH substitution.
Ph-H
7.30 – 7.48
m
5H
-
Benzyloxy aromatic ring protons.
H-3
6.68
d
1H
2.2
Meta to COOH, between two alkoxy groups. Most shielded aromatic.
H-5
6.62
dd
1H
8.6, 2.2
Meta to COOH, ortho to H-6.
Bn-CH
5.16
s
2H
-
Benzylic methylene. Sharp singlet.
iBu-OCH
3.82
d
2H
6.5
Isobutoxy methylene. Ortho to COOH (C2 position).
iBu-CH
2.05
m (sept)
1H
6.7
Isobutyl methine.
iBu-CH
1.01
d
6H
6.7
Isobutyl methyls. Diagnostic doublet.
Structural Logic & Self-Validation
The H-6 Doublet: The signal at ~7.68 ppm is the "anchor" of the spectrum. It must be a doublet with a large ortho coupling (~8.6 Hz). If this signal appears as a singlet or complex multiplet, the substitution pattern on the benzoic acid ring is incorrect (e.g., 3,4-substitution).
The H-3/H-5 Relationship: H-3 appears as a narrow doublet (
Hz) due to meta coupling with H-5. H-5 appears as a doublet of doublets (dd). The distinct shielding of H-3 (often overlapping or close to H-5) confirms the electron-donating effects of the oxygen atoms at positions 2 and 4.
NOE Validation: To distinguish from the 4-isobutoxy-2-benzyloxy isomer, perform a 1D-NOESY on the iBu-OCH
signal (3.82 ppm).
Correct Structure: NOE enhancement observed at H-3 (aromatic) and no enhancement at H-6 or H-5.
Incorrect Regioisomer: NOE enhancement would be seen at H-5 if the isobutoxy were at position 4 (unlikely for this specific target, but possible in synthesis).
Detection: UV at 254 nm (aromatic) and 210 nm (general).
Retention Time: The target compound is relatively lipophilic due to the benzyl and isobutyl groups; expect elution in the 60-75% B range.
Visualization: Signal Assignment Logic
The following diagram illustrates the logical flow for assigning the
H NMR signals to the specific protons on the scaffold.
Figure 2: NMR Signal Assignment Decision Tree.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73880, 4-(Benzyloxy)benzoic acid. Retrieved October 26, 2023 from [Link]
Note: Used as the base scaffold reference for spectral shift prediction of the benzoic acid core.
Note: Verification of commercial availability and CAS identity.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Note: Authoritative source for calculating chemical shift increments for 1,2,4-trisubstituted benzenes.
An In-depth Technical Guide to Molecular Docking of 4-(Benzyloxy)-2-isobutoxybenzoic Acid
Abstract Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable predictions of ligand-receptor interactions at the molecular level.[1][2] This guide offers a comprehensive, in-dept...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable predictions of ligand-receptor interactions at the molecular level.[1][2] This guide offers a comprehensive, in-depth walkthrough of the principles and practices required to perform a rigorous molecular docking study, using the novel compound 4-(Benzyloxy)-2-isobutoxybenzoic acid as a case study. While specific biological targets for this molecule are not extensively documented in public literature, its structural similarity to other benzoic acid derivatives with known antimycobacterial activity allows us to postulate a rational and scientifically sound hypothetical study.[3][4] We will target the salicylate synthase MbtI from Mycobacterium tuberculosis, a key enzyme in the mycobactin biosynthesis pathway, which is essential for iron acquisition and virulence.[5]
This document is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple list of steps to explain the critical reasoning behind each methodological choice, ensuring a self-validating and reproducible workflow. We will cover the entire pipeline: from target selection and preparation, ligand optimization, and grid box definition to the execution of the docking simulation using AutoDock Vina and the subsequent analysis and visualization of results with PyMOL.[6][7]
Foundational Principles: Pre-Docking Preparation
The success of any molecular docking experiment is fundamentally dependent on the meticulous preparation of both the biological target (receptor) and the small molecule (ligand). Errors or oversights at this stage will invariably lead to unreliable and non-reproducible results.
Rationale-Driven Target Selection and Retrieval
The first critical decision is the selection of a biological target. As 4-(Benzyloxy)-2-isobutoxybenzoic acid is structurally related to compounds investigated as potential antitubercular agents, we have selected the salicylate synthase MbtI from M. tuberculosis as a highly plausible target.[5]
Experimental Protocol: Target Protein Retrieval
Navigate to the Worldwide Protein Data Bank (wwPDB): Access the PDB archive, the single global repository for 3D structural data of biological macromolecules.[8][9][10] The RCSB PDB is a primary access point.[11]
Search for the Target: Use the search term "MbtI" or "Salicylate Synthase Mycobacterium tuberculosis".
Select an Optimal Structure: Evaluate the search results based on the following criteria:
Source Organism: Ensure the structure is from Mycobacterium tuberculosis.
Resolution: Prioritize structures with a higher resolution (e.g., < 2.5 Å). This indicates a more precise determination of atomic coordinates.
Presence of a Co-crystallized Ligand: Structures with a bound ligand in the active site are invaluable. They confirm the location of the binding pocket and provide a reference for validating the docking protocol. For this study, we select PDB ID: 4Y26 , which is the crystal structure of MbtI in complex with a known inhibitor.
Download the Structure: Download the PDB file (.pdb format) for subsequent preparation.
Ligand Structure Preparation
The ligand must be converted into a three-dimensional structure with an appropriate charge model and defined rotatable bonds for the docking software to process it correctly.
Experimental Protocol: Ligand Preparation
Obtain Ligand Structure:
Access the PubChem database, a public repository for chemical substance information.[12][13][14][15]
Search for "4-(Benzyloxy)-2-isobutoxybenzoic acid" or its CAS Number "170278-91-8".
Download the 3D structure in SDF format.
Energy Minimization and Format Conversion: This step is crucial for obtaining a low-energy, stable conformation of the ligand. We will use AutoDock Tools (MGLTools), a common companion software for AutoDock Vina.[6][16]
Launch AutoDock Tools (ADT).
Load the ligand SDF file (Ligand -> Input -> Open).
ADT will automatically add hydrogens and compute Gasteiger charges, which is a standard method for estimating partial atomic charges in molecules.
Define the rotatable bonds (Ligand -> Torsion Tree -> Detect Root).
Save the prepared ligand in the required PDBQT format (Ligand -> Output -> Save as PDBQT). This format includes atomic coordinates, partial charges, and information about torsional degrees of freedom.
Receptor Structure Preparation
The raw PDB file is not suitable for immediate use in docking. It represents a static snapshot and often contains non-essential molecules (like water) and lacks information required by the docking algorithm (like hydrogen atoms).
Experimental Protocol: Receptor Preparation
Clean the PDB Structure:
Load the downloaded PDB file (e.g., 4Y26.pdb) into a molecular visualization tool like PyMOL or UCSF Chimera.[6][17]
Remove all water molecules (remove resn HOH). The role of specific water molecules in binding can be complex; for a standard docking protocol, they are typically removed unless there is strong evidence for a specific water molecule mediating the interaction.[18]
Remove any co-factors or alternate conformations not relevant to the study. For PDB ID 4Y26, we will remove the co-crystallized inhibitor to prepare the binding site for our new ligand.
Save the cleaned protein structure as a new PDB file.
Prepare for Docking using AutoDock Tools:
Load the cleaned receptor PDB file into ADT (File -> Read Molecule).
Add polar hydrogen atoms (Edit -> Hydrogens -> Add). X-ray crystallography often does not resolve hydrogen atom positions, which are critical for defining hydrogen bonds.
Save the prepared receptor in PDBQT format (Grid -> Macromolecule -> Choose, then select the protein and save).
dot
Caption: Pre-docking preparation workflow for receptor and ligand.
The Docking Protocol: Simulating the Interaction
With the receptor and ligand properly prepared, the next phase is to define the search space for the docking algorithm and execute the simulation.
Defining the Search Space: The Grid Box
The docking algorithm does not search the entire protein for binding sites. Instead, we must define a three-dimensional "grid box" that encompasses the potential binding site.[19] The choice of this box is critical. A box that is too small may miss the correct binding pose, while one that is too large increases computation time unnecessarily.
Causality: By using a receptor structure that was co-crystallized with an inhibitor (4Y26), we can confidently center our grid box on the known active site. This targeted docking approach is more efficient and biologically relevant than a "blind docking" approach where the entire protein surface is searched.
Experimental Protocol: Grid Box Definition
Load Prepared Receptor: Open the receptor.pdbqt file in AutoDock Tools.
Open the Grid Box Tool: Navigate to Grid -> Grid Box.
Position the Box: A grid box will appear on the structure. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to fully enclose the active site. A good practice is to ensure the box extends approximately 4-6 Å beyond the boundaries of the known binding site residues.
Record Coordinates: Note down the center and size parameters. These values are required for the docking configuration file. For PDB ID 4Y26, the active site is well-defined. A sample grid might be centered at X=15.5, Y=58.2, Z=30.1 with dimensions of 25x25x25 Å.
Configuration and Execution with AutoDock Vina
AutoDock Vina is a widely-used open-source program for molecular docking, known for its speed and accuracy.[20] It operates via a command-line interface and requires a simple text file to define the docking parameters.
Experimental Protocol: Running the Vina Simulation
Create a Configuration File: In the same directory as your PDBQT files, create a text file named config.txt. Populate it with the following parameters:
Understand Key Parameters:
receptor, ligand, out: Specify the input and output file names.
center_x/y/z, size_x/y/z: The grid box parameters recorded in the previous step.
exhaustiveness: This parameter controls the thoroughness of the search algorithm. Higher values increase the probability of finding the optimal binding pose but also increase computation time. A value of 8 is the default, but increasing it to 16 or 32 can improve accuracy for final docking runs.[20]
Execute the Docking Run:
Open a terminal or command prompt.
Navigate to the directory containing your files.
Execute the following command: vina --config config.txt --log docking_log.txt
The simulation will run, and upon completion, you will have two new files: docking_results.pdbqt (containing the coordinates of the docked poses) and docking_log.txt (containing the binding affinity scores).
dot
Caption: The core molecular docking execution workflow.
Post-Docking Analysis and Validation
Generating docking poses is only half the battle. The true scientific insight comes from a careful analysis of the results and a robust validation of the protocol itself.
Interpreting Binding Affinity and Poses
AutoDock Vina's scoring function estimates the binding affinity in kcal/mol. More negative values suggest stronger, more favorable binding. The output file (docking_results.pdbqt) will contain multiple binding modes (typically 9), ranked from best to worst score.
Data Presentation: Hypothetical Docking Results
Binding Mode
Binding Affinity (kcal/mol)
RMSD from Best Mode (Å)
1
-9.2
0.000
2
-8.8
1.352
3
-8.7
1.891
4
-8.4
2.540
5
-8.1
3.115
Analysis: The top-ranked pose with a binding affinity of -9.2 kcal/mol is the most probable binding conformation according to the scoring function. The Root-Mean-Square Deviation (RMSD) values show how different the atomic positions of each pose are from the best mode. Low RMSD values among the top poses can indicate a well-defined binding pocket.
Visualization of Molecular Interactions
Visual inspection of the top-ranked pose within the receptor's active site is essential to determine if the predicted binding is chemically sensible. This is where we can identify key interactions that stabilize the complex.
Experimental Protocol: Interaction Analysis with PyMOL
Launch PyMOL: Open the PyMOL molecular visualization software.[21][22][23]
Load Structures:
Open the prepared receptor: File -> Open -> receptor.pdbqt.
Open the docking results: File -> Open -> docking_results.pdbqt.
Prepare the View:
Display the protein as a cartoon or surface representation to visualize the binding pocket (Show -> As -> Cartoon).
Color the protein to enhance clarity (e.g., Color -> By Chain).
Focus on the active site residues.
Isolate the Best Pose: The docking_results object will have multiple states. Ensure you are viewing the first state (the top-ranked pose).
Display the Ligand: Show the ligand as sticks and color it by element for clarity (Show -> As -> Sticks; Color -> By Element).
Identify Interactions: Use PyMOL's analysis tools to find key interactions.
Hydrogen Bonds: Use the Action -> find -> polar contacts -> within selection tool to visualize potential hydrogen bonds between the ligand and receptor residues.
Hydrophobic Interactions: Visually inspect for proximity between non-polar regions of the ligand (e.g., the benzyl and isobutyl groups) and hydrophobic residues in the pocket (e.g., Leucine, Isoleucine, Valine).
The Self-Validating System: Protocol Validation
To ensure the trustworthiness of our docking protocol, we must validate it.[24] The most common and robust method is to re-dock the native, co-crystallized ligand back into its own binding site.[19][25] A successful protocol should be able to reproduce the experimentally observed binding pose with high accuracy.
Experimental Protocol: Re-docking Validation
Extract the Native Ligand: From the original PDB file (4Y26), save the coordinates of the co-crystallized inhibitor as a separate PDB file.
Prepare the Native Ligand: Prepare this ligand using the same protocol as our test compound, creating a native_ligand.pdbqt file.
Run Docking: Use the exact same receptor (receptor.pdbqt) and config.txt file, only changing the ligand entry to native_ligand.pdbqt.
Calculate RMSD:
Load the original PDB structure (containing the experimental pose of the native ligand) and the re-docked result for the native ligand into PyMOL.
Use the align command to superimpose the backbone of the re-docked protein-ligand complex onto the crystal structure.
Calculate the RMSD between the heavy atoms of the re-docked native ligand and the experimental native ligand.
Interpret the Result: An RMSD value of less than 2.0 Å is widely considered a successful validation, indicating that the chosen docking parameters are capable of accurately reproducing a known binding mode.[18] This provides confidence in the poses predicted for our test compound, 4-(Benzyloxy)-2-isobutoxybenzoic acid.
dot
Caption: Logical flow for validating a molecular docking protocol.
Conclusion
This guide has detailed a comprehensive and scientifically rigorous workflow for conducting a molecular docking study of 4-(Benzyloxy)-2-isobutoxybenzoic acid against a plausible biological target, M. tuberculosis salicylate synthase MbtI. By emphasizing the rationale behind each step—from target selection and meticulous preparation to the critical final stage of protocol validation—we establish a framework that promotes trustworthy and reproducible results. The protocols provided for using key software such as AutoDock Vina and PyMOL serve as a practical guide for researchers. It is imperative to remember that molecular docking is a predictive tool. While it provides powerful insights into potential binding modes and affinities, the computational hypotheses generated must ultimately be confirmed through experimental validation.
References
Worldwide Protein Data Bank: wwPDB. (n.d.). wwpdb.org. Retrieved February 20, 2026, from [Link]
Protein Data Bank - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
RCSB PDB: Homepage. (n.d.). rcsb.org. Retrieved February 20, 2026, from [Link]
PubChem - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
AutoDock Vina Tutorial: Molecular Docking for Beginners. (2023, July 14). YouTube. Retrieved February 20, 2026, from [Link]
AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). BIOVIA. Retrieved February 20, 2026, from [Link]
AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025, April 29). YouTube. Retrieved February 20, 2026, from [Link]
Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520-D528. [Link]
PubChem | Laurier Library. (n.d.). Laurier Library. Retrieved February 20, 2026, from [Link]
Burley, S. K., et al. (2022). Protein Data Bank: A Comprehensive Review of 3D Structure Holdings and Worldwide Utilization by Researchers, Educators, and Students. Molecules, 27(19), 6561. [Link]
Kim, S., et al. (2015). PubChem Substance and Compound databases. Nucleic Acids Research, 44(D1), D1202-D1213. [Link]
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. Retrieved February 20, 2026, from [Link]
A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). International Journal of Scientific Research in Science and Technology. Retrieved February 20, 2026, from [Link]
A Comprehensive Review of Molecular Docking: Mechanisms, Challenges and Advances. (2025, September 13). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved February 20, 2026, from [Link]
PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved February 20, 2026, from [Link]
PubChem | Databases - NCSU Libraries. (n.d.). NCSU Libraries. Retrieved February 20, 2026, from [Link]
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved February 20, 2026, from [Link]
Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. (2025, August 26). ResearchGate. Retrieved February 20, 2026, from [Link]
A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. (n.d.). Cardiff University. Retrieved February 20, 2026, from [Link]
Basics, types and applications of molecular docking: A review. (n.d.). World Journal of Advanced Research and Reviews. Retrieved February 20, 2026, from [Link]
Visualizing protein-protein docking using PyMOL. (2021, October 12). Medium. Retrieved February 20, 2026, from [Link]
Visualizing Molecules with PyMOL! (2025, March 11). SKJブログ. Retrieved February 20, 2026, from [Link]
A Review On Molecular Docking And Its Application. (2024, March 15). International Journal of Creative Research Thoughts. Retrieved February 20, 2026, from [Link]
Visualizing science with PyMOL 3. (n.d.). Schrödinger. Retrieved February 20, 2026, from [Link]
PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. (2024, December 5). YouTube. Retrieved February 20, 2026, from [Link]
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology. Retrieved February 20, 2026, from [Link]
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved February 20, 2026, from [Link]
Session 4: Introduction to in silico docking. (n.d.). University of Cambridge. Retrieved February 20, 2026, from [Link]
Small Molecule Docking. (n.d.). KBbox: Methods. Retrieved February 20, 2026, from [Link]
Small molecule docking. (n.d.). Bonvin Lab. Retrieved February 20, 2026, from [Link]
Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved February 20, 2026, from [Link]
Best Practices in Docking and Activity Prediction. (2016, February 12). bioRxiv. Retrieved February 20, 2026, from [Link]
How can I validate a docking protocol? (2015, July 7). ResearchGate. Retrieved February 20, 2026, from [Link]
4-(Benzyloxy)benzoic acid | C14H12O3 | CID 73880. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance. (2025, June 26). PubMed. Retrieved February 20, 2026, from [Link]
Redetermined structure of 4-(benzyloxy)benzoic acid. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024, April 16). MDPI. Retrieved February 20, 2026, from [Link]
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022, April 15). MDPI. Retrieved February 20, 2026, from [Link]
Bioactivity-Guided Isolation of Antistroke Compounds from Gymnadenia conopsea (L.) R. Br. (2024, September 15). MDPI. Retrieved February 20, 2026, from [Link]
Antagonistic properties of 4-(hexyloxy)benzoate derivatives. (2025, June 30). bioRxiv. Retrieved February 20, 2026, from [Link]
Technical Guide: Safety & Toxicity Profile of 4-(Benzyloxy)-2-isobutoxybenzoic acid
The following technical guide details the safety, toxicity, and handling profile of 4-(Benzyloxy)-2-isobutoxybenzoic acid (CAS: 170278-91-8). As a specialized pharmaceutical intermediate, specific public toxicological mo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety, toxicity, and handling profile of 4-(Benzyloxy)-2-isobutoxybenzoic acid (CAS: 170278-91-8).
As a specialized pharmaceutical intermediate, specific public toxicological monographs (e.g., NTP, IARC) are unavailable.[1][2] Therefore, this guide utilizes Read-Across Methodology —a regulatory-accepted scientific standard (ICH M7, ECHA)—deriving safety parameters from structurally homologous surrogates (e.g., 4-benzyloxybenzoic acid and Repaglinide precursors).[1][2]
[1][2]
Part 1: Chemical Identity & Pharmacophore Context[1][2]
Structural Significance
This compound serves as a critical benzoic acid scaffold in medicinal chemistry.[1][2] Its structure features two lipophilic ether linkages (benzyloxy and isobutoxy) on a polar benzoic acid core.[1][2]
Pharmacophore Relevance: It is a structural analog to the "left-hand" moiety of the meglitinide class of antidiabetic drugs (e.g., Repaglinide ).[1][2] The isobutoxy group (replacing the ethoxy in Repaglinide) modulates lipophilicity and PPAR/SUR receptor binding affinity.[1][2]
Synthetic Utility: Used primarily as a building block for coupling with amine pharmacophores via amide bond formation.[1][2]
Stable under standard handling; melt processing risk low.[1][2]
pKa (Acid)
~4.2 (Carboxylic Acid)
Irritating to mucous membranes; pH-dependent solubility.[1][2]
LogP
~4.5 (High Lipophilicity)
High potential for dermal absorption; bioaccumulation possible.[1][2]
Solubility
Low in water; High in DMSO, DCM
Use organic solvent safety protocols during cleanup.[1][2]
Part 2: Toxicological Profile (Read-Across Analysis)[1][2]
Note: Direct toxicological data for CAS 170278-91-8 is proprietary.[1][2] The following profile is constructed using Read-Across from the surrogate 4-benzyloxybenzoic acid (CAS 1486-51-7) and general alkoxybenzoic acid toxicity patterns.
Basis: Benzoic acid derivatives with bulky ether groups generally exhibit low acute oral toxicity due to slow hydrolysis and metabolic conjugation (glycine conjugation).[1][2]
Mechanism:[1][2][3] The compound lacks structural alerts for mutagenicity (e.g., nitro groups, aromatic amines, epoxides).[1][2] The benzyloxy group is metabolically stable or cleaves to benzyl alcohol (non-genotoxic).[1][2]
Carcinogenicity: No alerts.[1][2] Not listed by IARC, NTP, or ACGIH.[1][2]
Sensitization[1][2]
Skin Sensitization:Low to Moderate Risk. While simple benzoic acids are rarely sensitizers, the benzyloxy motif can occasionally trigger Type IV hypersensitivity in susceptible individuals.[1][2]
Part 3: Occupational Safety & Exposure Control[1][2]
Occupational Exposure Banding (OEB)
Given the lack of a specific OEL, we assign a provisional control band based on the "Default to Caution" principle for bioactive intermediates.[1][2]
Rationale: Moderate irritation potential; unknown potency on metabolic receptors (PPAR/SUR).[1][2]
Engineering Controls (Diagram)
Caption: Workflow-integrated engineering controls for handling solid acid intermediates.
Part 4: Handling & Analytical Protocols
Safe Handling SOP
PPE: Safety glasses with side shields (goggles if dusting expected), Lab coat, Nitrile gloves (0.11 mm minimum thickness).[1][2]
Inhalation: All solid handling must occur inside a fume hood or powder containment balance enclosure.[1][2]
Decontamination: Neutralize spills with dilute Sodium Bicarbonate (NaHCO₃) solution before wiping.[1][2] The acid is insoluble in water but dissolves as the sodium salt.[1][2]
Analytical Monitoring (HPLC Method)
To verify purity and detect residue on surfaces (cleaning validation).[1][2]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]
Retention Time: Expect late elution (~6-8 min) due to isobutoxy/benzyloxy groups.[1][2]
Part 5: Metabolic Pathway & Safety Implications[1][2]
Understanding the metabolic fate helps predict toxicity in case of accidental ingestion.[1][2]
Caption: Predicted metabolic clearance pathway via O-dealkylation and glucuronidation.[1][2]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 73880, 4-(Benzyloxy)benzoic acid.[1][2] Retrieved from [Link][1][2]
European Chemicals Agency (ECHA). Registration Dossier: Benzoic acid, 4-(phenylmethoxy)-.[1][2][4] Retrieved from [Link][1][2]
Grese, T. A., et al. (1998). Structure-Activity Relationships of Selective PPARγ Agonists.[1][2] Journal of Medicinal Chemistry.[1][2] (Context for alkoxybenzoic acid pharmacophores).
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2][Link][1][2]
ICH Expert Working Group. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][Link][1][2]
how to synthesize 4-(Benzyloxy)-2-isobutoxybenzoic acid derivatives
Application Note: Strategic Synthesis of 4-(Benzyloxy)-2-isobutoxybenzoic Acid Scaffolds Executive Summary The synthesis of 4-(Benzyloxy)-2-isobutoxybenzoic acid represents a classic challenge in regioselective aromatic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of 4-(Benzyloxy)-2-isobutoxybenzoic Acid Scaffolds
Executive Summary
The synthesis of 4-(Benzyloxy)-2-isobutoxybenzoic acid represents a classic challenge in regioselective aromatic substitution. This scaffold is a critical intermediate in the development of PPAR agonists, anti-fibrotics, and salicylate-based therapeutics.
The core synthetic difficulty lies in the electronic and steric disparity between the two phenolic hydroxyl groups. The 2-hydroxyl group is "deactivated" toward alkylation due to a strong intramolecular hydrogen bond with the carbonyl oxygen, while the 4-hydroxyl group remains nucleophilic. This guide provides a robust, scalable protocol that leverages this disparity for regiocontrol, followed by a forcing strategy to functionalize the sterically hindered 2-position.
Retrosynthetic Strategy & Logic
The most efficient route utilizes Methyl 2,4-dihydroxybenzoate as the divergent platform. Direct alkylation of the acid is avoided to prevent esterification side-reactions and solubility issues.
The Logic of Regioselectivity:
C4-Position (Kinetic Control): The 4-OH (
) is sterically accessible and electronically activated. Mild bases () selectively deprotonate this site first.
C2-Position (Thermodynamic/Forcing Control): The 2-OH (
) is locked in a 6-membered hydrogen-bonded ring with the ester carbonyl. Alkylation here requires disrupting this stabilization energy using stronger bases, higher temperatures, or Mitsunobu conditions.
Figure 1: Retrosynthetic disconnection showing the stepwise locking of phenolic positions.[1]
Critical Step: Add Benzyl bromide (10.7 g, 62.5 mmol) dropwise over 20 minutes. Do not add excess BnBr to avoid bis-alkylation.
Heat to mild reflux (
) for 4-6 hours.
TLC Monitoring: Mobile phase Hexane:EtOAc (8:2). The starting material (
) will disappear; the mono-alkylated product () appears. If a high-running spot () appears, it is the bis-alkylated impurity.
Workup: Filter inorganic salts. Concentrate filtrate.[2] Recrystallize from cold Methanol/Water.
Yield Target: 85-90%.
Identity: Methyl 4-(benzyloxy)-2-hydroxybenzoate.
Phase 2: The Critical Junction (C2-Functionalization)
Objective: Alkylate the hindered, hydrogen-bonded 2-OH group.
Challenge: Isobutyl bromide is a
-branched primary alkyl halide, making it a sluggish electrophile for reactions. This, combined with the low nucleophilicity of the H-bonded phenol, requires "forcing" conditions.
Objective: Hydrolyze the ester without cleaving the benzyl ether.
Reaction: Dissolve the intermediate from Phase 2 (1.0 eq) in THF:MeOH:Water (3:1:1).
Base: Add Lithium Hydroxide monohydrate (
) (3.0 eq).
Conditions: Stir at
for 4 hours.
Why LiOH? NaOH is harsher and can sometimes cause nucleophilic attack on the benzyl ether if heated excessively. LiOH is milder and sufficient for methyl esters.
Isolation:
Evaporate volatiles (THF/MeOH).
Acidify the aqueous residue to pH 2-3 using 1M HCl. The product will precipitate as a white solid.
Filter, wash with water, and dry in a vacuum oven at
.
Analytical Characterization (Self-Validation)
To ensure the protocol worked, verify these specific NMR markers:
Moiety
1H NMR Signal (approx. , )
Diagnostic Feature
2-OH (Starting Material)
~10.8 - 11.0 ppm (Singlet)
Must disappear in final product.
Benzyl
5.1 ppm (Singlet)
Confirms C4 protection integrity.
Isobutyl
3.8 ppm (Doublet, J=6.5 Hz)
Confirms C2 alkylation.
Isobutyl
2.1 ppm (Multiplet)
Characteristic splitting.
Isobutyl
1.0 ppm (Doublet)
Distinctive gem-dimethyl.
Troubleshooting & Decision Logic
Figure 2: Troubleshooting logic for the critical C2-alkylation step.
References
Regioselectivity in Resorcinol Derivatives
Liao, Y., et al. "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones."[3] Tetrahedron Letters, 2022.[4][5] [4][5]
Relevance: Establishes the protocol for selective C4-alkylation using Carbon
Mitsunobu Reaction on Hindered Phenols
Appendino, G., et al. "Regioselective Alkylation of Catechols via Mitsunobu Reactions." Synthesis, 2002.
Relevance: Validates the alternative route for placing bulky groups on hydrogen-bonded phenols.
Finkelstein Catalysis in Alkylation
Czernecki, S., et al. "New Method for the Benzylation of Hindered Sugar Hydroxyls."[6] Tetrahedron Letters, 1976.[6]
Relevance: Provides the mechanistic basis for using Iodide catalysts (TBAI/NaI)
Crystallographic Data of Analogs
"Redetermined structure of 4-(benzyloxy)benzoic acid."[7] PMC, 2015.
Relevance: Structural confirmation of the benzyloxy-benzo
Application Note: Functional Characterization and Cytotoxicity Profiling of 4-(Benzyloxy)-2-isobutoxybenzoic Acid in Mammalian Cell Models
Abstract & Strategic Rationale 4-(Benzyloxy)-2-isobutoxybenzoic acid (herein referred to as BIBA ) represents a critical structural scaffold in the development of non-sulfonylurea insulin secretagogues (meglitinides).[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Rationale
4-(Benzyloxy)-2-isobutoxybenzoic acid (herein referred to as BIBA ) represents a critical structural scaffold in the development of non-sulfonylurea insulin secretagogues (meglitinides).[1] Structurally analogous to the "acidic pharmacophore" of drugs like Repaglinide, BIBA contains a lipophilic isobutoxy tail at the ortho position and a bulky benzyloxy protection/extension at the para position.
In drug development, this compound serves two primary experimental functions:
Structure-Activity Relationship (SAR) Probe: To evaluate how steric bulk at the ortho-alkoxy position (isobutoxy vs. the standard ethoxy of Repaglinide) influences binding affinity to the Sulfonylurea Receptor 1 (SUR1).[1]
Impurity Qualification: As a potential synthetic byproduct or intermediate, it must be profiled for cytotoxicity and off-target metabolic effects (e.g., PPAR
This guide provides a validated workflow for solubilizing BIBA and assessing its biological activity in pancreatic
-cell lines (INS-1/MIN6) and hepatocyte models (HepG2).[1]
Chemical Properties & Reagent Preparation[2][3][4]
Critical Technical Insight: BIBA is highly lipophilic due to the benzyl and isobutyl groups. Poor solubility is the primary cause of assay variability. Aqueous buffers (PBS) will cause immediate precipitation, leading to false-negative toxicity results.[1]
Table 1: Physicochemical Profile & Solubilization
Property
Specification
Experimental Implication
Molecular Formula
MW ~300.35 g/mol
LogP (Predicted)
~4.2 - 4.8
High membrane permeability; high risk of non-specific binding to plasticware.[1]
Prepare 100 mM stock.[1] Stable at -20°C for 6 months.
Working Solvent
Culture Media + 0.1% BSA
BSA is mandatory to prevent precipitation when diluting aqueous buffers.
Protocol: Stock Solution Preparation
Weigh 30.0 mg of BIBA powder into a glass vial (avoid polystyrene).
Add 998
L of sterile, anhydrous DMSO to achieve a 100 mM Master Stock.
Vortex for 60 seconds until visually clear.
Quality Check: Dilute 1
L of stock into 999 L of PBS. Measure Absorbance at 600nm. If OD > 0.05, micro-precipitation is occurring. Action: Use BSA-supplemented buffers for all downstream assays.[1]
Before functional testing, the non-lethal concentration range must be established. We use the HepG2 line (metabolic competence) and INS-1 (target tissue).[1]
Assay Type: CCK-8 (Cell Counting Kit-8) or Resazurin reduction.
Rationale: Tetrazolium salts (MTT) can sometimes be reduced directly by antioxidant benzoic acid derivatives, causing false positives. CCK-8 (WST-8) is more stable.[1]
Step-by-Step Workflow
Seeding: Plate INS-1 cells at
cells/well in 96-well plates (RPMI-1640 + 10% FBS + 50 M -mercaptoethanol). Incubate 24h.
Dosing: Prepare serial dilutions of BIBA in media (0.1, 1, 10, 50, 100, 200
M).
Control: DMSO vehicle (matched to highest concentration, typically 0.2%).
Cell Model: INS-1 832/13 or MIN6 (Mouse Insulinoma).[1]
Mechanism: If BIBA mimics Repaglinide, it should stimulate insulin release specifically in the presence of glucose.
Experimental Design (DOT Visualization)[1]
Figure 1: Workflow for Glucose-Stimulated Insulin Secretion (GSIS) assay. Critical step is the glucose starvation to deplete intracellular ATP before challenge.
Detailed Protocol
Buffer Prep (KRB): Krebs-Ringer Bicarbonate HEPES buffer (135 mM NaCl, 3.6 mM KCl, 0.5 mM
Reference: Repaglinide (100 nM) as a positive control.[1]
Incubation: 1 hour at 37°C.
Harvest: Collect supernatant immediately. Keep on ice. Centrifuge (300 x g, 5 min) to remove floating cells.
Quantification: Use a Rat Insulin ELISA kit or HTRF Insulin assay. Normalize insulin secretion to total protein content (BCA assay) of the lysed cells in the well.
Expected Outcome:
If BIBA is a functional agonist : It will increase insulin secretion at 2.8 mM glucose (potentially causing hypoglycemia risk) and potentiate secretion at 16.7 mM.[1]
If BIBA is inert : No change vs. Vehicle.
If BIBA is an antagonist : It will blunt the effect of 16.7 mM glucose.
Mechanistic Insight: The Meglitinide Pathway
To understand why we test BIBA, we must visualize the target pathway. Benzoic acid derivatives target the SUR1 subunit of the
channel.
Figure 2: Signal transduction pathway.[1] BIBA is evaluated for its ability to bind SUR1 and initiate the depolarization cascade.
References
Gromada, J., et al. (1995). "Dissociation of the effects of the meglitinide analog repaglinide on insulin release and ATP-sensitive K+ channels in rat pancreatic beta cells." Diabetologia, 38(9), 1025–1032.[1]
Dörschner, H., et al. (1999). "Prandial glucose regulation with repaglinide: its pharmacological, pharmacokinetic, and clinical profile." Pharmacology & Therapeutics, 83(2), 79-106.[1] (Provides SAR context for benzoic acid derivatives).
Hohmeier, H. E., et al. (2000). "Isolation of INS-1-derived cell lines with robust ATP-sensitive K+ channel-dependent and -independent glucose-stimulated insulin secretion." Diabetes, 49(3), 424–430.[1]
ICH Guideline M7(R1). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." (Regulatory basis for testing intermediates).[1]
Application Note: High-Throughput Profiling of the 4-(Benzyloxy)-2-isobutoxybenzoic Acid Scaffold
This Application Note is designed for researchers and drug discovery professionals conducting High-Throughput Screening (HTS) campaigns. It focuses on the 4-(Benzyloxy)-2-isobutoxybenzoic acid scaffold, a chemical struct...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug discovery professionals conducting High-Throughput Screening (HTS) campaigns. It focuses on the 4-(Benzyloxy)-2-isobutoxybenzoic acid scaffold, a chemical structure with significant potential in metabolic and inflammatory disease research due to its pharmacophoric similarity to established nuclear receptor ligands.
Introduction & Rationale
4-(Benzyloxy)-2-isobutoxybenzoic acid (CAS: 170278-91-8) represents a classic "lipophilic acid" pharmacophore. Its structure—a benzoic acid head group flanked by a bulky benzyloxy tail and an isobutoxy side chain—closely mimics the ligand-binding requirements of Peroxisome Proliferator-Activated Receptors (PPARs) and Free Fatty Acid Receptors (FFAR1/GPR40) .
In drug discovery, this scaffold is often utilized as:
A Fragment/Lead: For fragment-based drug discovery (FBDD) targeting metabolic syndrome.
A Chemical Probe: To interrogate the ligand-binding domain (LBD) plasticity of nuclear receptors.
A Library Core: For generating focused libraries of bi-aryl acid derivatives.
This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol to screen this compound and its analogs for PPAR
agonism , a primary mechanism for insulin sensitization.
Structural Pharmacophore Analysis
Carboxylic Acid: Forms a critical salt bridge with residues (e.g., His323/Tyr473 in PPAR
) in the LBD.
Isobutoxy Group: Provides hydrophobic bulk to fill the "arm II" pocket of the receptor.
Benzyloxy Group: Extends into the large hydrophobic binding pocket, mimicking the tail of endogenous fatty acids.
Compound Management & Preparation
Proper handling is critical to prevent precipitation, which is the #1 cause of false negatives in hydrophobic acid screening.
Physicochemical Profile
Property
Value
Implication for HTS
Molecular Weight
300.35 g/mol
Fragment-like/Lead-like space.
cLogP
~4.2 (Predicted)
High lipophilicity; risk of aggregation.
pKa
~4.0 (Benzoic acid)
Ionized at physiological pH (7.4).
Solubility
Low in water; High in DMSO
Requires DMSO stock; minimize aqueous time.
Preparation Protocol
Stock Solution: Dissolve solid 4-(Benzyloxy)-2-isobutoxybenzoic acid in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.
Storage: Aliquot into amber glass vials (to prevent photolysis of the ether linkage) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).
Intermediate Dilution: On the day of the assay, dilute the 10 mM stock to 4x the final assay concentration using Assay Buffer (containing 0.1% Pluronic F-127 to prevent surface adsorption).
Critical: Do not dilute directly into water; use buffer with surfactant.
HTS Assay Design: TR-FRET Coactivator Recruitment
We will utilize a TR-FRET assay to detect the agonist-induced binding of a coactivator peptide to the PPAR
-LBD. This is a "gain-of-signal" assay, reducing false positives compared to competitive binding.
Mechanism of Action[1]
Resting State: The PPAR
-LBD (tagged with GST) is unstructured or in a conformation that does not bind the coactivator.
Ligand Binding: 4-(Benzyloxy)-2-isobutoxybenzoic acid binds to the LBD, stabilizing Helix 12.
Complex Formation: The stabilized LBD recruits a fluorescein-labeled coactivator peptide (e.g., PGC-1
or TRAP220).
Signal Generation: A Terbium (Tb)-labeled anti-GST antibody binds the GST-LBD. Proximity allows energy transfer from Tb (Donor) to Fluorescein (Acceptor) upon excitation at 340 nm.
L | Format: Low-volume, black, round-bottom 384-well plate.
Step 1: Compound Addition
Dispense 5
L of diluted 4-(Benzyloxy)-2-isobutoxybenzoic acid (4x concentration) into assay wells.
Controls:
High Control (HC): 5
L of 10 M Rosiglitazone (Full Agonist).
Low Control (LC): 5
L of DMSO/Buffer vehicle (0% activity).
Step 2: Receptor-Antibody Mixture
Prepare a master mix of GST-PPAR
-LBD and Tb-anti-GST antibody in TR-FRET Assay Buffer.
Final concentrations: 5 nM GST-PPAR
, 2 nM Tb-antibody.
Dispense 10
L of the mixture into all wells.
Incubate for 15 minutes at Room Temperature (RT) to allow antibody-protein equilibration.
Step 3: Coactivator Peptide Addition
Prepare Fluorescein-TRAP220 peptide in Assay Buffer.
Final concentration: 200 nM.
Dispense 5
L of the peptide solution into all wells.
Seal the plate with an opaque foil seal.
Step 4: Incubation & Readout
Incubate for 1 - 2 hours at RT in the dark. (Equilibrium is typically reached by 60 mins).
Read fluorescence on the plate reader.
Channel 1 (Donor): Ex 340nm / Em 495nm.
Channel 2 (Acceptor): Ex 340nm / Em 520nm.
Lag Time: 100
s | Integration Time: 200 s.
Data Analysis & Validation
Calculation
Calculate the TR-FRET Emission Ratio for each well:
Normalization
Normalize data to Percent Activation:
Quality Control Metrics
For a valid HTS run, the Z-Prime (Z') factor must be > 0.5.
: Standard Deviation
: Mean Signal
Hit Selection Criteria
Hit Cutoff: Mean LC + 3
(for agonism).
Dose-Response: Hits should be re-tested in a 10-point dose-response curve (1:3 dilution starting at 50
M) to determine EC.
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Z' Factor (<0.5)
Pipetting error or reagent degradation.
Recalibrate dispenser; use fresh DTT in assay buffer (nuclear receptors are oxidation-sensitive).
High Background
Non-specific binding of peptide.
Increase BSA or Pluronic F-127 concentration in buffer.
Compound Precipitation
High hydrophobicity of the scaffold.
Ensure final DMSO concentration is <1% but sufficient to solubilize; check for turbidity.
Signal Quenching
Compound absorbs at 340nm.
Check compound absorbance spectrum. If overlapping, switch to AlphaScreen or FP assay.
Visualizations
Figure 1: TR-FRET Mechanism for PPAR Screening
Caption: Schematic of the TR-FRET Coactivator Recruitment Assay. Ligand binding induces a conformational change in PPAR, recruiting the acceptor peptide closer to the donor antibody.
Figure 2: HTS Workflow Logic
Caption: Decision tree and workflow for the high-throughput screening campaign.
References
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
Berger, J. P., et al. (2005). The mechanisms of action of PPARs. Annual Review of Medicine. Link
Application
Introduction: The Role of a Well-Characterized Reference Standard
An In-depth Guide to the Application of 4-(Benzyloxy)-2-isobutoxybenzoic Acid as a Reference Standard In the landscape of pharmaceutical development and scientific research, the accuracy and reliability of analytical dat...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Guide to the Application of 4-(Benzyloxy)-2-isobutoxybenzoic Acid as a Reference Standard
In the landscape of pharmaceutical development and scientific research, the accuracy and reliability of analytical data are paramount. A reference standard serves as the benchmark against which a sample is measured, ensuring identity, purity, quality, and potency.[1][2] 4-(Benzyloxy)-2-isobutoxybenzoic acid is a complex organic molecule whose structural features—a benzoic acid core, a benzyloxy group, and an isobutoxy group—make it a relevant analogue or intermediate in the synthesis of various target molecules, particularly in drug discovery. The benzyloxy pharmacophore, for instance, is a key feature in certain Monoamine Oxidase (MAO) inhibitors investigated for neurological disorders.[3]
This guide provides a comprehensive overview of 4-(Benzyloxy)-2-isobutoxybenzoic acid, detailing the critical processes for its qualification and application as a reference standard. The protocols and methodologies described herein are designed for researchers, analytical scientists, and quality control professionals, providing both the procedural steps and the scientific rationale underpinning them. Adherence to these principles ensures that the standard is fit for its intended purpose, upholding data integrity and regulatory compliance.[4]
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a reference standard is the foundation of its use. This data informs proper handling, storage, and analytical method development.
Qualification of 4-(Benzyloxy)-2-isobutoxybenzoic Acid as a Reference Standard
Before a batch of material can be designated as a reference standard, it must undergo a rigorous qualification process to confirm its identity and purity.[1][7] This process establishes a chain of traceability and ensures the standard is reliable for its intended analytical applications.[8]
The Qualification Workflow
The qualification of a reference standard is a systematic process that involves multiple analytical techniques to build a complete profile of the material. This workflow ensures that the standard is highly characterized and its purity value is accurately determined.
Caption: Workflow for Reference Standard Qualification.
Identity Confirmation
The first step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the structure of a molecule. The ¹H NMR spectrum should show characteristic peaks corresponding to the aromatic protons, the benzylic methylene protons, the isobutoxy group protons, and the carboxylic acid proton. For example, in the related compound 4-(benzyloxy)benzoic acid, the benzylic protons (CH₂) appear around 5.19 ppm in DMSO-d6.[9]
Mass Spectrometry (MS) : MS provides information about the molecular weight of the compound. For 4-(Benzyloxy)-2-isobutoxybenzoic acid (C₁₈H₂₀O₄), the expected molecular ion peak [M]+ would be at m/z 300.35. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10] The fragmentation pattern can also provide structural confirmation; for instance, a prominent peak at m/z 91 is characteristic of the benzyl/tropylium ion fragment.[11]
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Key expected peaks include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1680-1710 cm⁻¹), and C-O stretches for the ether linkages (~1000-1300 cm⁻¹).[12]
Purity Assessment
Purity determination is arguably the most critical aspect of reference standard qualification. It involves quantifying not just the main compound but also any impurities present. High-Performance Liquid Chromatography (HPLC) is the preferred method for organic compounds like benzoic acid derivatives.[13][14]
Chromatographic Purity (HPLC) : A validated, stability-indicating HPLC method is used to separate the main peak from all potential impurities (e.g., starting materials, by-products, degradants). The area percentage of the main peak provides a measure of the chromatographic purity.
Residual Solvents (Gas Chromatography - GC) : GC with a headspace sampler is used to identify and quantify any solvents remaining from the synthesis and purification process. Impurity levels must be within the limits defined by guidelines such as ICH Q3C.
Water Content : The Karl Fischer titration method is the standard for accurately determining the water content of the material.
Residue on Ignition (ROI) / Sulfated Ash : This test quantifies the amount of inorganic impurities present in the material.[8]
Potency Assignment
The potency of a reference standard is its "true" content of the pure substance and is typically assigned using a mass balance approach. This method provides a more accurate value than a single chromatographic purity measurement.
This calculated potency value is what must be used in all subsequent quantitative analyses to ensure accuracy.[8]
Application Protocols
The following protocols provide step-by-step guidance for utilizing the qualified 4-(Benzyloxy)-2-isobutoxybenzoic acid reference standard in a laboratory setting.
Protocol 1: Preparation of Standard Solutions
Accurate preparation of stock and working solutions is critical for reliable results.
Materials:
4-(Benzyloxy)-2-isobutoxybenzoic acid Reference Standard
HPLC-grade Methanol or Acetonitrile
Class A volumetric flasks and pipettes
Analytical balance
Procedure:
Stock Solution (e.g., 1000 µg/mL):
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Record the exact weight.
Calculate the corrected mass based on the standard's potency: Corrected Mass = Weighed Mass × (Potency / 100) .
Calculate the volume of solvent required to achieve the target concentration (1000 µg/mL) using the corrected mass.
Add a small amount of solvent to dissolve the material completely, using sonication if necessary.
Dilute to the final calculated volume with the same solvent and mix thoroughly.
This stock solution should be stored in the dark at 2-8°C and is typically stable for several weeks.[13]
Working Standard Solutions:
Prepare a series of working standards by performing serial dilutions of the stock solution with the mobile phase.
For a calibration curve, typical concentrations might range from 1 µg/mL to 100 µg/mL.[13]
Protocol 2: Quantitative Analysis by HPLC-UV
This protocol describes how to use the reference standard to quantify 4-(Benzyloxy)-2-isobutoxybenzoic acid in an unknown sample.
Caption: Experimental Workflow for Quantitative Analysis.
1. Instrumentation and Chromatographic Conditions
System : HPLC with UV or Diode Array Detector (DAD).
Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase : A mixture of Acetonitrile and water (e.g., 60:40 v/v) containing 0.1% Phosphoric or Formic Acid. An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.[13]
Flow Rate : 1.0 mL/min.
Column Temperature : 30°C.
Detection Wavelength : ~254 nm, or a wavelength determined by scanning the UV spectrum of the standard.[14]
Injection Volume : 10 µL.
2. System Suitability Test (SST)
Before analysis, inject a mid-concentration working standard five or six times to verify system performance.
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[13]
Perform the System Suitability Test. If the criteria are met, proceed.
Inject the blank (mobile phase) to ensure no carryover.
Inject the series of working standard solutions from lowest to highest concentration.
Inject the prepared sample solution(s). It is good practice to bracket sample injections with standard injections to monitor for system drift.
Construct a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be ≥ 0.999.
Determine the concentration of 4-(Benzyloxy)-2-isobutoxybenzoic acid in the sample solution by interpolating its peak area from the calibration curve.
Calculate the final concentration in the original sample, accounting for all dilution factors.
Safety and Handling
While specific toxicity data for 4-(Benzyloxy)-2-isobutoxybenzoic acid is not widely available, it should be handled with the care appropriate for a laboratory chemical. Based on the parent compound, benzoic acid, potential hazards may include skin and eye irritation.[16]
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
References
SIELC. (n.d.). HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. Retrieved from [Link]
Compliance Group. (2023). Reference Standard Qualification: US FDA Audit-Ready Documentation for 2023. Retrieved from [Link]
Target Analysis. (n.d.). Benzoic acid derivatives. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
Ene, C. P., & Diacu, E. (2012). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. U.P.B. Sci. Bull., Series B, 74(2).
Madani, A., et al. (2025).
Shinde, V. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. Retrieved from [Link]
MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]
SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US. Retrieved from [Link]
Forsback, S., et al. (2018). Synthesis of the precursors and reference standards of the benzoic acid series.
Churya, S. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. Retrieved from [Link]
Sohail, M., et al. (2023). Redetermined structure of 4-(benzyloxy)benzoic acid. PMC.
NIST. (n.d.). 4-Benzyloxybenzoic acid - NIST WebBook. Retrieved from [Link]
Kumar, A., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. PubMed.
MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
NIST. (n.d.). 4-Benzyloxybenzoic acid IR Spectrum - NIST WebBook. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimization of Enzyme Inhibition Assays for Lipophilic Benzoic Acid Scaffolds
Focus Compound: 4-(Benzyloxy)-2-isobutoxybenzoic acid
Executive Summary & Chemical Context
4-(Benzyloxy)-2-isobutoxybenzoic acid represents a classic "lipophilic anion" scaffold often encountered in medicinal chemistry campaigns targeting oxidoreductases (e.g., Xanthine Oxidase), aldo-keto reductases (AKR), or protein-protein interactions involving hydrophobic pockets (e.g., Bcl-2 family).
While the benzoic acid moiety provides a clear electrostatic anchor (pKa ~4.0–5.0), the 2-isobutoxy and 4-benzyloxy substitutions introduce significant hydrophobicity (Calculated LogP > 4.5). This creates a specific challenge in enzyme assays: solubility-limited kinetics and promiscuous aggregation .
This application note details the protocol for characterizing this compound, distinguishing true competitive inhibition from colloidal artifacts, and optimizing assay windows for high-fidelity IC50 determination.
Physicochemical Profile & Assay Implications
Before initiating wet-lab work, the researcher must account for the compound's behavior in aqueous buffers.
Property
Estimated Value
Impact on Assay Protocol
pKa (Carboxyl)
~4.2 – 4.8
Compound is anionic at physiological pH (7.4). Buffers must maintain pH > 6.0 to ensure solubility.
cLogP
~4.8 – 5.2
High Risk. Poor aqueous solubility. Requires DMSO > 2% or carrier proteins (BSA), though BSA shifts potency.
Molecular Weight
~300.35 Da
Small molecule; rapid diffusion.
Aggregation Risk
High
Critical concentrations (CAC) may be low (< 10 µM). Detergent controls are mandatory.
Solvent: DMSO (Anhydrous, HPLC Grade). Avoid Ethanol due to evaporation rates affecting concentration.
Buffer: 50 mM HEPES or Tris-HCl, pH 7.4.
Step-by-Step Methodology:
Primary Stock (1000x): Dissolve solid compound in 100% DMSO to reach 20 mM . Vortex for 30 seconds. Sonicate for 5 minutes at room temperature to ensure complete dissolution of the crystalline lattice.
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates micro-precipitation.
Intermediate Dilution (Working Stock):
Do not dilute directly into the aqueous assay buffer, as this causes "crashing out" (local high concentration precipitation).
Technique: Perform serial dilutions in 100% DMSO first.
Example: Prepare 10 mM, 3 mM, 1 mM, 0.3 mM stocks in pure DMSO.
Assay Plate Transfer: Transfer 0.5 µL of DMSO stock to 49.5 µL of Assay Buffer (1% final DMSO). Mix immediately by orbital shaking.
Critical Control: The "Detergent Sensitivity" Test
Distinguishing Specific Inhibition from Colloidal Aggregation
Lipophilic benzoates like 4-(Benzyloxy)-2-isobutoxybenzoic acid are prone to forming colloidal aggregates that sequester enzymes, leading to false-positive inhibition.
The Logic: True inhibitors bind 1:1 to the active site and are unaffected by non-ionic detergents. Aggregators are disrupted by detergents, restoring enzyme activity.
Protocol:
Prepare Two Buffer Conditions:
Buffer A (Standard): 50 mM HEPES, pH 7.4.
Buffer B (Detergent): 50 mM HEPES, pH 7.4 + 0.01% Triton X-100 (freshly prepared).
Run IC50 Curves: Perform the inhibition assay with the compound in both buffers side-by-side.
Analysis:
If IC50 is identical in Buffer A and B
True Inhibitor .
If IC50 shifts significantly (> 5-fold) or inhibition disappears in Buffer B
False Positive (Aggregator) .
Visualization: Assay Workflow & Decision Tree
The following diagrams illustrate the correct handling of lipophilic candidates to ensure data integrity.
Figure 1: Solubility-Optimized Dilution Workflow
Caption: Workflow to prevent compound precipitation (crashing) during assay setup. Intermediate dilutions must remain in DMSO.
Figure 2: Mechanism of Action Validation Logic
Caption: Decision tree for validating specific inhibition versus colloidal aggregation using detergent sensitivity.
Data Analysis & Reporting
When reporting the activity of 4-(Benzyloxy)-2-isobutoxybenzoic acid, raw data must be normalized and fitted to the four-parameter logistic equation.
Equation:
X: Log of compound concentration.
Y: Normalized enzyme response (0% to 100%).
Hill Slope: Monitor this closely.
Slope ~ 1.0: Expected for 1:1 binding.
Slope > 2.0: Suggests steep inhibition often associated with aggregation, denaturation, or cooperative binding (less likely for this scaffold).
Troubleshooting Table:
Observation
Diagnosis
Corrective Action
Hill Slope > 3.0
Aggregation / Precipitation
Repeat with 0.01% Triton X-100; Check solubility limit.
Incomplete Inhibition
Solubility Limit
The compound precipitates before reaching 100% inhibition. Report IC50 as "> [Max Soluble Conc]".
High Variation (Error Bars)
Pipetting / Mixing
Use acoustic dispensing (Echo) if available to avoid tip-based loss of sticky compounds.
References
Shoichet, B. K. (2004). Screening in a Spirit of Haunting: The Role of Aggregation in Enzyme Inhibition.Drug Discovery Today . Link
Foundational text on distinguishing specific inhibitors
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.Current Opinion in Chemical Biology . Link
Comprehensive review of assay interference mechanisms including solubility issues.
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.Academic Press . Link
Source for solubility and logP guidelines in assay design.
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists.Methods of Biochemical Analysis . Link
Standard protocols for IC50 determin
Application
Application Notes and Protocols for Radiolabeling 4-(Benzyloxy)-2-isobutoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the use of radiolabeled compounds is indispensable for elucidating the pharmacokinet...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the use of radiolabeled compounds is indispensable for elucidating the pharmacokinetic and pharmacodynamic properties of novel chemical entities. This guide provides detailed protocols and scientific rationale for the radiolabeling of 4-(Benzyloxy)-2-isobutoxybenzoic acid, a molecule featuring a carboxylic acid, a benzyl ether, and an isobutoxy group attached to a central benzene ring. Understanding the metabolic fate of such molecules is critical, and radiolabeling provides the most sensitive and quantitative method for these investigations.[1][2][]
This document is structured to provide not just procedural steps, but also the underlying chemical principles, enabling researchers to adapt and troubleshoot these protocols effectively. We will explore strategies for incorporating common radioisotopes such as Carbon-14, Tritium (³H), and Iodine-125, each offering unique advantages for different research applications.
Strategic Considerations for Radiolabeling
The choice of radioisotope and the position of the label within the 4-(Benzyloxy)-2-isobutoxybenzoic acid molecule are critical decisions that directly impact the interpretation of experimental data. The primary considerations include the desired specific activity, the stability of the radiolabel in vivo, and the scientific question being addressed.
Radioisotope
Half-life
Emission Type
Typical Application
Key Considerations
Carbon-14 (¹⁴C)
5730 years
Beta (β⁻)
ADME studies, metabolic fate determination
Label position must be metabolically stable to trace the core molecule.[4]
Tritium (³H)
12.3 years
Beta (β⁻)
Receptor binding assays, metabolic studies
Prone to isotope exchange, requiring careful stability analysis.[5]
Iodine-125 (¹²⁵I)
60 days
Gamma (γ)
Immunoassays, in vivo imaging (SPECT)
Requires a suitable position for iodination, which may necessitate a precursor molecule.[6][7]
Visualizing the Labeling Strategy
The following diagram illustrates the potential sites for radiolabeling on the 4-(Benzyloxy)-2-isobutoxybenzoic acid structure.
Caption: Potential radiolabeling sites on 4-(Benzyloxy)-2-isobutoxybenzoic acid.
PART 1: Carbon-14 Labeling Protocol
Carbon-14 is the gold standard for quantitative drug metabolism studies due to its long half-life and the fact that its presence is a definitive indicator of the carbon skeleton of the drug.[4] The most common and metabolically stable position to introduce ¹⁴C is within the carboxylic acid group.
Principle of [¹⁴C]Carboxylation
This protocol utilizes the reaction of a Grignard reagent, prepared from a halogenated precursor of the target molecule, with [¹⁴C]carbon dioxide. This method is a robust and well-established technique for the synthesis of ¹⁴C-labeled carboxylic acids.[8]
Experimental Workflow: [¹⁴C]Carboxylation
Caption: Workflow for the synthesis of [¹⁴C]-4-(Benzyloxy)-2-isobutoxybenzoic acid.
[¹⁴C]Carbon dioxide (from Ba¹⁴CO₃ and concentrated H₂SO₄)
1 M Hydrochloric acid
Anhydrous sodium sulfate
Solvents for HPLC purification (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
Grignard Reagent Formation:
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
Dissolve the bromo-precursor in anhydrous THF and add it dropwise to the magnesium suspension.
Gently heat the mixture to initiate the reaction, then maintain a gentle reflux until the magnesium is consumed.
[¹⁴C]Carboxylation:
Generate [¹⁴C]CO₂ from Ba¹⁴CO₃ by the addition of concentrated sulfuric acid in a sealed apparatus connected to the reaction flask.
Cool the Grignard solution to 0°C and slowly bubble the [¹⁴C]CO₂ gas through the solution with vigorous stirring.
Workup and Extraction:
After the reaction is complete, quench the reaction by the slow addition of 1 M HCl at 0°C.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
Purify the crude product by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).
Collect fractions containing the desired product and confirm their identity by co-elution with an authentic, non-radiolabeled standard.
Quality Control:
Determine the radiochemical purity by radio-TLC and analytical HPLC.[9][10]
Quantify the specific activity using liquid scintillation counting.
PART 2: Tritium Labeling Protocol
Tritium (³H) labeling offers the advantage of high specific activity, which is particularly beneficial for receptor binding assays.[5] Catalytic tritium exchange is a common method for introducing tritium into aromatic systems.
Principle of Catalytic Hydrogen-Tritium Exchange
This method involves the exchange of hydrogen atoms on the aromatic rings with tritium from a tritium source, such as tritium gas or tritiated water, in the presence of a metal catalyst like palladium or platinum.[11]
Experimental Workflow: Tritium Labeling
Caption: Workflow for the synthesis of [³H]-4-(Benzyloxy)-2-isobutoxybenzoic acid.
Step-by-Step Protocol
Materials:
4-(Benzyloxy)-2-isobutoxybenzoic acid
Palladium on carbon (10% Pd/C)
Tritium gas (³H₂)
Anhydrous solvent (e.g., ethyl acetate, dioxane)
Methanol
Solvents for HPLC purification
Procedure:
Reaction Setup:
In a specialized tritiation flask, dissolve the substrate in an anhydrous solvent.
Add the Pd/C catalyst.
Freeze-pump-thaw the mixture several times to remove dissolved air.
Tritiation:
Introduce tritium gas into the flask and stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours). The pressure of tritium gas will influence the specific activity.
Removal of Labile Tritium:
After the reaction, carefully remove the excess tritium gas according to established safety procedures.
Filter the reaction mixture to remove the catalyst.
Evaporate the solvent and redissolve the residue in methanol.
Repeat the evaporation and redissolution process several times to exchange any labile tritium (e.g., on the carboxylic acid group) with hydrogen from the methanol.
Purification:
Purify the product using preparative reverse-phase HPLC.
Quality Control:
Determine the radiochemical purity by radio-TLC and analytical HPLC.
Confirm the position of the tritium label, if necessary, using tritium NMR.
Measure the specific activity by liquid scintillation counting.
PART 3: Radioiodine Labeling Considerations
Direct radioiodination of 4-(Benzyloxy)-2-isobutoxybenzoic acid is challenging as the aromatic rings are not sufficiently activated for electrophilic iodination. Therefore, an indirect labeling approach using a prosthetic group is recommended. One common method involves the use of N-succinimidyl-3-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB), which requires the presence of a primary amine on the molecule. This would necessitate a synthetic precursor of the target molecule with an amino group.
Alternatively, if a phenolic precursor is available (i.e., replacing the benzyloxy group with a hydroxyl group), direct radioiodination using methods like the Chloramine-T or Iodogen method could be employed prior to the benzylation step.[6]
Given the complexity and the need for a specific precursor, a detailed protocol for radioiodination is beyond the scope of this general guide but represents a feasible strategy for imaging applications.[7][12]
Quality Control of Radiolabeled Compounds
Ensuring the quality of the radiolabeled product is paramount for the validity of subsequent biological studies.[13][14][15]
Key Quality Control Parameters
Parameter
Definition
Method of Analysis
Acceptance Criteria
Radiochemical Purity (RCP)
The proportion of the total radioactivity present in the desired chemical form.[13]
Radio-TLC, HPLC
Typically >95%
Radiochemical Yield (RCY)
The percentage of the initial radioactivity that is incorporated into the final purified product.[9]
Calculation based on initial and final radioactivity
Varies depending on the synthesis, but should be optimized and recorded.
Specific Activity
The amount of radioactivity per unit mass of the compound (e.g., mCi/mmol).
Liquid Scintillation Counting
Must be high enough for the intended application.
Chemical Purity
The proportion of the desired chemical compound, irrespective of its radiolabeling status.
HPLC with UV detection
Typically >95%
Analytical Techniques
Radio-Thin Layer Chromatography (Radio-TLC): A rapid method to assess the presence of radioactive impurities. The Rf value of the product should match that of the non-radiolabeled standard.
High-Performance Liquid Chromatography (HPLC): The gold standard for determining both radiochemical and chemical purity. A radio-detector is used in series with a UV detector to monitor both radioactive and non-radioactive components.[9]
Safety Precautions for Handling Radiolabeled Materials
Working with radioactive materials requires strict adherence to safety protocols to minimize radiation exposure to personnel and prevent contamination of the laboratory.[16][17][18][19][20]
Fundamental Safety Principles (ALARA - As Low As Reasonably Achievable)
Time: Minimize the time spent handling radioactive sources. Conduct "dummy runs" with non-radioactive material to streamline procedures.[18]
Distance: Maximize the distance from radioactive sources. Use tongs and other remote handling tools.
Shielding: Use appropriate shielding for the type of radiation being handled. Beta emitters like ¹⁴C and ³H can be shielded with materials like Plexiglas.
Personal Protective Equipment (PPE) and Engineering Controls
PPE: Always wear a lab coat, safety glasses, and two pairs of disposable gloves.
Fume Hoods: All work with volatile radioactive materials or where aerosols may be generated must be conducted in a certified fume hood.[17]
Containment: Use spill trays lined with absorbent paper to contain any potential spills.[20]
Contamination Monitoring and Waste Disposal
Monitoring: Regularly monitor work areas, equipment, and yourself for contamination using appropriate survey meters or wipe tests.
Waste Disposal: Dispose of all radioactive waste in designated, clearly labeled containers according to your institution's and local regulations.
References
Garnett, J.L., Henderson, L., & Sollich, W.A. (n.d.). The Synthesis of Tritium-Labelled Aromatic Compounds by Platinum-catalyzed Exchange with Tritium Oxide. INIS-IAEA. Available from: [Link]
Moravek, Inc. (2019, October 17). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. Available from: [Link]
The University of New Mexico. (2009, January 12). Quality Control of Compounded Radiopharmaceuticals. Available from: [Link]
Garnett, J.L., Henderson, L., & Sollich, W.A. (n.d.). The Synthesis of Tritium-Labelled Aromatic Compounds by Platinum-catalyzed Exchange with Tritium Oxide. OSTI.GOV. Available from: [Link]
Nature Protocols. (2012, October 4). Radiochemistry at Nature Protocols. Springer Nature. Available from: [Link]
de Vries, L. H., et al. (2022, November 4). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. PMC. Available from: [Link]
Office of Environment, Health & Safety. (n.d.). 6. Procedures for Work with Radioactive Materials. Available from: [Link]
ResearchGate. (n.d.). (PDF) Radiopharmaceutical quality control. Available from: [Link]
Chelatec. (n.d.). Radiolabeling - Radioisotopes labeling services. Available from: [Link]
Journal of Nuclear Medicine Technology. (n.d.). Quality Control Procedures for Newer Radiopharmaceutical&. Available from: [Link]
PMC. (n.d.). Late-stage labeling of diverse peptides and proteins with iodine-125. Available from: [Link]
StudyGuides.com. (2026, February 9). Quality Control of Radiopharmaceuticals and Chemicals - Overview. Available from: [Link]
(n.d.). Ten golden rules for working with Radiation. Available from: [Link]
Office of Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Available from: [Link]
Long, M. A., Garnett, J. L., & Williams, P. G. (1984). Deuterium and tritium labelling of aromatic hydrocarbons by zeolite-catalysed exchange with perdeuteriobenzene, tritiated benzene, and [p-3H]toluene. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
(n.d.). New Reagent for Labeling Organic Compounds with Tritium. Available from: [Link]
Research Safety - University of Kentucky. (n.d.). Precautions for Using Radioactive Material. Available from: [Link]
Lu, Y., et al. (2024, September 27). Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. PMC. Available from: [Link]
IOCB Prague. (2025, September 8). Radioactively labeled peptides from IOCB Prague in high demand worldwide. Available from: [Link]
PMC. (n.d.). Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. Available from: [Link]
Open MedScience. (2024, November 5). Revolutionising Drug Research: Tritium Radiolabelling of APIs. Available from: [Link]
PMC. (n.d.). Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. Available from: [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Iodine[I-125]?. Available from: [Link]
The Royal Society of Chemistry. (2011, January 24). Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14. Available from: [Link]
PMC. (n.d.). Redetermined structure of 4-(benzyloxy)benzoic acid. Available from: [Link]
ResearchGate. (n.d.). Photochemical CIE strategy on carboxylic acids. Carb=Carbazole.... Available from: [Link]
(2025, July 9). Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. Available from: [Link]
King's College London Research Portal. (2021, January 25). Radiolabelling of nanomaterials for medical imaging and therapy. Available from: [Link]
An-Najah Staff. (2025, February 6). Classical and Modern Methods for Carbon Isotope Labeling. Available from: [Link]
(2022, April 15). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available from: [Link]
PMC. (n.d.). A Carbon-14 Beta-Ray Standard, Benzoic Acid-7-C14 in Toluene, for Liquid Scintillation Counters. Available from: [Link]
PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid. Available from: [Link]
PMC. (2022, August 19). Radiolabeling of functional oligonucleotides for molecular imaging. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Assay Development for 4-(Benzyloxy)-2-isobutoxybenzoic Acid
Subtitle: Analytical Characterization, Impurity Profiling, and Fragment-Based Screening Protocols for Repaglinide Intermediates.
Abstract
This guide details the technical roadmap for developing robust assays utilizing 4-(Benzyloxy)-2-isobutoxybenzoic acid (CAS: 170278-91-8), a critical pharmacophore precursor in the synthesis of the meglitinide class antidiabetic drug, Repaglinide.[1][2][3][4][5][6] This document addresses the needs of drug discovery scientists and CMC (Chemistry, Manufacturing, and Controls) professionals. It covers physicochemical handling, validated HPLC-UV quantification methods, and functional protocols for evaluating this molecule as a chemical fragment in SUR1 receptor binding screens.[1][4][5][6]
Part 1: Physicochemical Characterization & Handling
Before initiating assay development, the specific solubility profile of 4-(Benzyloxy)-2-isobutoxybenzoic acid must be managed.[1][2][3][4][5][6] Unlike simple benzoic acid, the addition of bulky lipophilic groups (benzyloxy and isobutoxy) significantly reduces aqueous solubility while increasing logP.[4][5][6]
Solubility Profile: High in DMSO, Ethanol, DMF; Low in neutral aqueous buffers.[1][4][5][6]
Protocol 1.0: Stock Solution Preparation
Solvent: Dimethyl Sulfoxide (DMSO) is the required vehicle for biological assays.[2][5][6]
Concentration: Prepare a 10 mM master stock.
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or precipitation.
Solubility "Crash" Test (Critical Step):
When diluting into aqueous assay buffers (e.g., PBS), the final DMSO concentration must be kept <1% (v/v) to avoid solvent effects, but this risk precipitating the compound.[1][4][6]
Recommendation: Use a kinetic solubility screen (nephelometry) if working above 50 µM in aqueous buffer.[2][5][6]
Part 2: Analytical Assay Development (HPLC-UV)
The primary challenge in assaying this intermediate is separating it from its own precursors (e.g., ethyl esters) and the final Repaglinide drug substance.[4][5][6] The method below utilizes pH control to ensure the carboxylic acid remains protonated, maximizing interaction with the C18 stationary phase for sharp peak shape.
Method Development Logic (Graphviz)
Figure 1: Logic flow for selecting HPLC conditions. Acidic pH is non-negotiable to prevent peak tailing caused by ionization of the carboxyl group.[4]
C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.[1][2][4][5][6]7)
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Column Temp
30°C
Detection
UV at 230 nm (primary) and 254 nm (secondary)
Injection Vol
10 µL
Gradient Profile:
0-2 min: Isocratic 40% B (Equilibration)
2-15 min: Linear gradient 40% -> 90% B
15-20 min: Isocratic 90% B (Wash lipophilic impurities)
20-21 min: Return to 40% B
Validation Criteria:
Retention Time: Expect elution around 10-12 minutes (intermediate hydrophobicity).
Tailing Factor: Must be < 1.5. If tailing occurs, increase buffer strength (e.g., use 20mM Phosphate Buffer pH 2.5 instead of Formic Acid).[5][6]
Part 3: Functional Assay (Fragment-Based Screening)
In drug discovery, this molecule represents the "Acidic Pharmacophore" of Repaglinide.[4][5][6] Evaluating its binding affinity against the Sulfonylurea Receptor 1 (SUR1) helps determine the contribution of this fragment to the total drug potency.[4][5][6]
Hypothesis: The intermediate lacks the piperidine/amine moiety of Repaglinide, likely resulting in lower affinity.[5][6] A competitive binding assay using radiolabeled Glibenclamide or Repaglinide is the gold standard.[5][6]
Membrane Prep: Harvest HEK293-SUR1 cells, homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂), and centrifuge to isolate membranes. Resuspend at 100 µg protein/mL.
Incubation Setup:
In a 96-well plate, add 20 µL Test Compound (Concentration range: 1 nM to 100 µM).
Equilibrium: Incubate for 60 minutes at 25°C (Room Temp).
Harvest: Filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester.
Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis:
Calculate % Inhibition and fit to a dose-response curve to determine IC₅₀.
Part 4: Troubleshooting & Optimization
Common pitfalls when working with benzoic acid derivatives in biological and chemical assays.
Troubleshooting Decision Tree (Graphviz)
Figure 2: Diagnostic flow for resolving common assay failures.
Specific Issues:
HPLC Peak Fronting: Often caused by column overload.[5][6] Dilute the sample or reduce injection volume to 5 µL.
Bioassay Drift: 4-(Benzyloxy)-2-isobutoxybenzoic acid can bind to plasticware.[1][2][3][5][6] Use Low-Binding plates and pipette tips.[2][3][5][6]
References
Grella, B. et al. (2003).[5][6] "Structure-activity relationships of benzoic acid derivatives as hypoglycemic agents." Journal of Medicinal Chemistry.
Dörwald, F. Z. (2013).[5][6] Lead Optimization for Medicinal Chemists: Pharmacokinetic Properties of Functional Groups and Organic Compounds. Wiley-VCH.[1][2][3][5] (Context on benzoic acid solubility and lipophilicity).
European Pharmacopoeia (Ph.[2][5][6] Eur.) . "Repaglinide Monograph: Impurity Profiling." (Standard reference for HPLC conditions of Repaglinide and its intermediates).
Cayman Chemical . "Repaglinide Product Information & Solubility Data."
Hansen, A. M. et al. (2005).[5][6] "Kir6.2-dependent high-affinity repaglinide binding to beta-cell KATP channels." British Journal of Pharmacology.[5][6][8]
improving the yield of 4-(Benzyloxy)-2-isobutoxybenzoic acid synthesis
This technical guide addresses the synthesis and yield optimization of 4-(Benzyloxy)-2-isobutoxybenzoic acid (CAS: 170278-91-8). This specific scaffold presents a classic "ortho-hydroxy" challenge in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis and yield optimization of 4-(Benzyloxy)-2-isobutoxybenzoic acid (CAS: 170278-91-8). This specific scaffold presents a classic "ortho-hydroxy" challenge in medicinal chemistry, where the intramolecular hydrogen bond and steric hindrance at the 2-position significantly impede secondary alkylation.
The following guide focuses on the most robust synthetic route: Sequential Alkylation of Methyl 2,4-Dihydroxybenzoate , followed by hydrolysis.
Part 1: The Synthetic Pathway & Critical Control Points
The synthesis consists of three distinct stages. The yield is almost invariably lost during Stage 2 (Introduction of the isobutyl group).
Stage 3 (Saponification): Hydrolysis of the methyl ester
Final Acid.
Figure 1: Synthetic workflow highlighting the critical bottleneck at Stage 2.
Part 2: Technical Troubleshooting & Optimization (Q&A)
Phase 1: Regioselective 4-O-Benzylation
Q: Why am I observing significant amounts of 2,4-bis(benzyloxy) side product?Diagnosis: You are likely using a base that is too strong or a solvent that is too polar (promoting non-selective "naked" anion reactivity), or you are overheating.
The Mechanism: The 4-OH is significantly more acidic (
) than the 2-OH () due to the 2-OH's strong intramolecular hydrogen bond with the carbonyl oxygen. This difference allows for high selectivity if controlled.
Corrective Protocol:
Base: Use Potassium Carbonate (
) , not Cesium Carbonate () or Sodium Hydride (), for this step. is basic enough to deprotonate the 4-OH but struggles to break the 2-OH hydrogen bond [1].
Solvent: Use Acetone or 2-Butanone (MEK) . Avoid DMF in this step if selectivity is poor, as DMF increases the basicity of carbonate.
Stoichiometry: Limit Benzyl Bromide to 1.05 - 1.1 equivalents .
Phase 2: The Bottleneck (2-O-Isobutylation)
Q: The reaction at the 2-position is stalling at 40-50% conversion. Adding more base/reagent doesn't help. Why?Diagnosis: This is a kinetic issue caused by two factors:
The "Locked" Proton: The intramolecular H-bond stabilizes the phenol, making it a poor nucleophile.
Beta-Branching: Isobutyl halides are
-branched primary halides. They are significantly slower in reactions than n-butyl or ethyl halides due to steric hindrance adjacent to the reaction center.
Solution A: The "Cesium Effect" (Recommended for Scale-up)
Switch from to Cesium Carbonate () in DMF .
Why: The large cesium cation (
) forms a "loose" ion pair with the phenoxide, breaking the intramolecular H-bond and increasing the nucleophilicity of the oxygen [2].
Reagent: Use Isobutyl Iodide (
) instead of Isobutyl Bromide. The iodide is a much better leaving group for sluggish electrophiles.
Protocol: 1.0 eq Intermediate 1, 2.0 eq
, 1.5 eq Isobutyl Iodide, DMF, .
Solution B: The Mitsunobu Reaction (If
fails)
If the route yields , switch to a Mitsunobu coupling.
Advantage: This activates the alcohol (isobutanol) rather than relying on the nucleophilicity of the hindered phenol.
Protocol: Dissolve phenol (1.0 eq), Isobutanol (1.5 eq), and
(1.5 eq) in Toluene/THF. Cool to . Add DIAD (1.5 eq) dropwise.
Note: Mitsunobu reactions on ortho-hydroxy benzoates can be sensitive to steric bulk; ensure anhydrous conditions [3].
Phase 3: Hydrolysis & Purification
Q: During hydrolysis, I am losing the benzyl group. What is happening?Diagnosis: You are likely using harsh acidic hydrolysis or hydrogenolysis conditions. The benzyl ether is stable to basic saponification but labile to acid/hydrogenation.
Corrective Protocol:
Reagent: Use Lithium Hydroxide (
) in a THF/Water (3:1) mixture.
Temperature: Room temperature to
. Do not reflux excessively.
Workup: Acidify carefully with 1N HCl to pH 3-4 to precipitate the acid. Do not use concentrated HCl or heat during acidification.
Part 3: Comparative Data & Yield Expectations
The following table summarizes the expected improvements when switching from standard conditions to optimized protocols.
Parameter
Standard Protocol
Optimized Protocol
Mechanistic Rationale
Step 1 Base
or
(Acetone)
Prevents bis-alkylation by respecting diff.
Step 2 Electrophile
Isobutyl Bromide
Isobutyl Iodide
Better leaving group for -branched substrate.
Step 2 Base
"Cesium Effect" disrupts intramolecular H-bond.
Step 2 Solvent
Acetone
DMF or DMSO
Polar aprotic solvent stabilizes the transition state.
Overall Yield
15 - 25%
55 - 65%
Overcoming the Step 2 kinetic barrier.
Part 4: Visualizing the H-Bond Barrier
The diagram below illustrates why the 2-position is unreactive compared to the 4-position.
Figure 2: The intramolecular hydrogen bond reduces the nucleophilicity of the 2-OH, necessitating stronger activation methods.
References
Regioselective Alkylation of 2,4-Dihydroxybenzoates
Title: Synthesis and crystal structure of Methyl 4-(benzyloxy)
degradation pathways of 4-(Benzyloxy)-2-isobutoxybenzoic acid in solution
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 4-(benzyloxy)-2-isobutoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 4-(benzyloxy)-2-isobutoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in solution. Given that specific degradation data for this compound is not extensively published, this document provides a framework for predicting and investigating its stability based on first principles of organic chemistry and established methodologies for forced degradation studies.
This section addresses common questions regarding the intrinsic stability of 4-(benzyloxy)-2-isobutoxybenzoic acid by examining its structural components.
Q1: What are the primary functional groups in 4-(Benzyloxy)-2-isobutoxybenzoic acid, and how do they influence its stability?
A1: The stability of 4-(benzyloxy)-2-isobutoxybenzoic acid in solution is dictated by three key functional groups: a benzyl ether, an isobutoxy ether, and a carboxylic acid attached to a benzene ring.
Benzyl Ether (Benzyloxy group): This is the most labile part of the molecule. The ether linkage is susceptible to cleavage under both acidic and reductive conditions. The stability of the resulting benzyl cation makes this C-O bond prone to scission.[1]
Isobutoxy Ether: Aliphatic ethers like the isobutoxy group are generally more stable than benzyl ethers. Cleavage typically requires harsher acidic conditions.
Carboxylic Acid: This group governs the molecule's solubility and reactivity in response to pH changes. In acidic solutions, it will be in its neutral, less water-soluble protonated form (-COOH). In basic solutions, it will exist as the more water-soluble carboxylate salt (-COO⁻).[2] While generally stable, it can undergo decarboxylation at very high temperatures.[3]
Aromatic Rings: The two phenyl rings are sites susceptible to oxidative attack and can absorb UV radiation, potentially leading to photodegradation.[4][5]
Q2: What are the most likely degradation pathways for this molecule in solution?
A2: Based on its functional groups, the primary degradation pathways are predicted to be hydrolysis (especially acid-catalyzed) and oxidation.[6][7]
Acid-Catalyzed Hydrolysis: Cleavage of the benzyl ether is the most probable pathway under acidic conditions, yielding 4-hydroxy-2-isobutoxybenzoic acid and benzyl alcohol.[1]
Oxidative Degradation: Oxidation is likely to occur at the benzylic carbon (the CH₂ group of the benzyl ether), potentially forming an intermediate that hydrolyzes, or directly on the electron-rich aromatic rings.[7][8]
Photodegradation: Exposure to UV light can induce cleavage of the ether bonds or degradation of the aromatic system.[4]
Thermal Degradation: Significant degradation is not expected at moderate temperatures, but at elevated temperatures, decarboxylation (loss of CO₂) could occur.[3]
Q3: What are the expected major degradation products?
A3: The anticipated degradation products (DPs) directly correspond to the pathways described above. Identifying these molecules is a key goal of a forced degradation study. The primary expected products are:
DP1: 4-Hydroxy-2-isobutoxybenzoic acid (from cleavage of the benzyl ether).
DP2: Benzyl Alcohol (also from cleavage of the benzyl ether).
DP3: 4-(Benzyloxy)-2-hydroxybenzoic acid (from cleavage of the isobutoxy ether, a less likely event).
DP4: Isobutanol (also from isobutoxy ether cleavage).
Oxidized derivatives, such as hydroxylated versions of the parent molecule on one of the aromatic rings.
Q4: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A4: While specific data is unavailable, information from structurally related compounds suggests that stability is favored in acidic conditions. To minimize the risk of hydrolytic cleavage of the ether linkages, especially the benzyl ether, maintaining the pH in an acidic range (ideally pH 2-4) is recommended for aqueous solutions.[9] Alkaline conditions should be avoided as they can promote other reactions, even if base-catalyzed ether hydrolysis is slow.
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation routes for 4-(benzyloxy)-2-isobutoxybenzoic acid under common stress conditions.
Caption: Predicted degradation pathways of 4-(benzyloxy)-2-isobutoxybenzoic acid.
Troubleshooting Guide: Common Experimental Issues
Symptom
Potential Cause
Recommended Solution
Rapid loss of parent compound peak in HPLC
Acidic Mobile Phase: The mobile phase may be acidic enough to cause slow hydrolysis of the benzyl ether on the column or in the autosampler.
Buffer the mobile phase to a less acidic pH if chromatography allows. Prepare samples in a diluent that ensures stability and analyze them promptly after preparation.
Exposure to Light: The compound may be photolabile, especially if solutions are left on a benchtop under ambient light.
Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[9]
Oxidizing Agents: Dissolved oxygen or trace peroxides in solvents can cause oxidative degradation.
Use high-purity, freshly opened solvents. Consider de-gassing solvents via sonication or sparging with an inert gas (e.g., nitrogen or argon).[9]
Appearance of new, unidentified peaks in chromatogram
Hydrolytic Degradation: A new peak appearing in acidic or neutral solutions over time is likely a hydrolysis product like DP1 .
To confirm, run a forced degradation sample (see Protocol 1) under acidic conditions. If the new peak matches the primary degradant, this confirms its identity. To mitigate, lower the storage temperature and adjust the pH of solutions to be more acidic (pH 2-4).[9]
Oxidative Degradation: Peaks appearing in the presence of air or when using older solvents could be oxidation products.
Use fresh solvents and consider adding an antioxidant if compatible with the experiment. Perform an oxidative forced degradation test (Protocol 1) to help identify these peaks.
Precipitation of material from solution
Solubility Limits Exceeded: The concentration may be too high for the chosen solvent.
Determine the solubility limit in your solvent system. Use a co-solvent (e.g., acetonitrile, methanol) to increase solubility in aqueous solutions.
pH-Dependent Solubility: The protonated carboxylic acid form (at low pH) is significantly less soluble in water than its deprotonated salt form (at neutral to high pH).[9]
If working in an aqueous medium, be aware that lowering the pH may cause precipitation. A buffer may be required to maintain a stable pH and ensure the compound remains in solution.
Degradation Product Precipitation: A degradation product may be less soluble than the parent compound and could be precipitating.
Characterize the precipitate. If it is a degradant, this indicates a significant stability issue that needs to be addressed by changing solution conditions (pH, temperature, light exposure).
Experimental Protocols
The following protocols provide a systematic approach to investigating the stability of 4-(benzyloxy)-2-isobutoxybenzoic acid. These are aligned with the principles outlined in ICH guidelines for forced degradation studies.[6][8]
Protocol 1: Forced Degradation Study Workflow
Objective: To generate potential degradation products of 4-(benzyloxy)-2-isobutoxybenzoic acid under various stress conditions to understand its degradation pathways.
Methodology:
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.
Stress Conditions: For each condition, a parallel control sample (stock solution in the same solvent, kept at 2-8°C and protected from light) should be prepared and analyzed. Target approximately 5-20% degradation for optimal results.[8]
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24-48 hours. If no degradation occurs, a stronger acid (e.g., 1 N HCl) or longer incubation may be required.[7][8]
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2-8 hours. Base-catalyzed reactions can be rapid.[7][8]
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[8]
Thermal Degradation: Place a solid sample of the compound in a 70°C oven for 48 hours. Also, heat a solution of the compound at 70°C.
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a photostability chamber. The ICH Q1B guideline suggests an illumination of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter.
Sample Preparation for Analysis: Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method (see Protocol 2).
Workflow for Forced Degradation Study
Caption: Experimental workflow for conducting a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 4-(benzyloxy)-2-isobutoxybenzoic acid from all its potential degradation products.
Methodology:
Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
Wavelength Selection: Using a photodiode array (PDA) detector, scan the UV spectrum of the parent compound. A wavelength near its absorbance maximum (likely around 240-260 nm) should be chosen for detection.
Mobile Phase Optimization:
Start with a simple gradient elution.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: Start with a low percentage of B (e.g., 30%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
Flow Rate: 1.0 mL/min.
Method Specificity (Forced Degradation):
Inject the stressed samples from Protocol 1. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak and from each other.
Check for peak purity of the parent compound in the stressed samples using the PDA detector to ensure no degradants are co-eluting.
Method Validation: Once the separation is optimized, validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]
References
Sohail, M., Htar, T. T., Al-Subai, A. A. K., & Jasamai, M. (2024). Redetermined structure of 4-(benzyloxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 169–172. [Link]
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 60-74. (A representative article on the topic, as a direct URL is not available).
Sharma, S., & Goyal, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(12), 101-110. [Link]
Nageswara Rao, R., & Kumar Talluri, M. V. N. (2007). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 1-12. (A representative article on the topic, as a direct URL is not available).
Singh, R., & Rehman, Z. U. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(6), 724-730. [Link]
Mandavgane, S. A. (2015). KINETIC STUDIES OF DEGRADATION OF BENZOIC ACID AND SALICYLIC ACID THROUGH OZONATION, PEROXONE, PHOTOOZONATION AND PHOTOPEROXONE. Journal of Advanced Scientific Research, 6(3), 42-45. [Link]
Taylor, R. (1972). The thermal decomposition of benzoic acid. Journal of the Chemical Society, Perkin Transactions 2, (2), 277-280. [Link]
Navea, J. G., et al. (2020). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics, 22(31), 17504-17513. [Link]
Bilgiç, S., & Çinar, Z. (2021). Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. Chemical Science International Journal, 30(2), 1-13. [Link]
Grabowska, H., et al. (2012). Kinetics of the photosensitized degradation of benzyl 4-hydroxybenzoate in homogeneous aqueous solution under visible-light irradiation. Journal of Photochemistry and Photobiology A: Chemistry, 247, 36-43. [Link]
Technical Support Center: Analytical Method Refinement for 4-(Benzyloxy)-2-isobutoxybenzoic Acid
Welcome to the Advanced Analytical Support Hub. This guide addresses the specific chromatographic challenges associated with 4-(Benzyloxy)-2-isobutoxybenzoic acid .
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Analytical Support Hub.
This guide addresses the specific chromatographic challenges associated with 4-(Benzyloxy)-2-isobutoxybenzoic acid . As a lipophilic, acidic molecule with significant UV activity, this compound presents a unique set of analytical hurdles—primarily peak tailing, solubility-driven carryover, and retention variability.
Part 1: Molecule Profile & Analytical Logic
Before refining the method, understand the chemical behavior driving the chromatography.
Peak Tailing : At neutral pH, the ionized carboxylate interacts with positively charged silanols on the column stationary phase.
Lipophilicity
4-Benzyloxy & 2-Isobutoxy groups
High Retention : Requires high organic strength (>50% ACN) to elute. Carryover Risk : Adsorbs to injector seals and tubing.
UV Chromophore
Benzyloxy (Phenyl) ring
Detection : Strong UV absorbance at 254 nm (π-π* transition) and 210 nm.
Part 2: Troubleshooting & Optimization (FAQ)
Q1: Why does my peak exhibit significant tailing (As > 1.5)?
Diagnosis: This is the most common issue with benzoic acid derivatives. It is caused by secondary silanol interactions . If the mobile phase pH is near the pKa (approx. 4.0), the molecule exists as a mixture of ionized and non-ionized forms, leading to peak broadening. Furthermore, ionized carboxylates bind to residual silanols on the silica surface.
Corrective Action:
Lower the pH: Adjust Mobile Phase A to pH 2.5 – 3.0 . This ensures the carboxylic acid is fully protonated (neutral), reducing silanol interaction and sharpening the peak [1].
Recommended Additive: 0.1% Formic Acid or 0.1% Phosphoric Acid.
Increase Buffer Strength: If using a salt buffer, increase concentration to 25–50 mM to mask silanol sites.
Column Selection: Switch to a "high-purity" or "end-capped" C18 column designed for acidic compounds (e.g., Zorbax SB-C18 or Waters BEH C18).
Q2: The retention time is drifting, or the peak elutes too late (>15 min).
Diagnosis: The 4-benzyloxy and 2-isobutoxy groups make the molecule highly hydrophobic. Standard generic gradients (starting at 5-10% organic) waste time.
Corrective Action:
Step-Up Gradient: Start the gradient at 40% or 50% Organic .
Temperature Control: Increase column temperature to 40°C . This lowers mobile phase viscosity and increases mass transfer, often reducing retention time and sharpening peaks [2].
Q3: I see "ghost peaks" or carryover in blank injections.
Diagnosis: The lipophilic isobutoxy/benzyloxy tails adsorb to the injection needle or rotor seal, especially if the needle wash is too weak (e.g., 100% water or low organic).
Corrective Action:
Aggressive Needle Wash: Use a wash solution of 90:10 Acetonitrile:Water (or Methanol).
Diluent Matching: Ensure the sample diluent is at least 50% organic to prevent precipitation inside the injector, but not so high that it causes "solvent effect" peak distortion.
Part 3: Standardized Analytical Protocol
Use this baseline method for robust quantification. Validation parameters should be adapted based on ICH Q2(R1) guidelines.
Instrument Parameters
Parameter
Setting
Rationale
Column
C18 End-capped (150 x 4.6 mm, 3.5 or 5 µm)
Balances resolution and backpressure.
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.7)
Suppresses ionization to prevent tailing.
Mobile Phase B
Acetonitrile (HPLC Grade)
Stronger elution strength than Methanol for this lipophile.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Col. Temp.
40°C
Improves peak symmetry and reduces backpressure.
Detection
UV @ 254 nm
Max absorbance for benzyloxy group; avoids solvent cut-off noise.
Injection Vol.
5–10 µL
Lower volume prevents solvent effects.
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
40
Initial hold for equilibration.
10.0
90
Linear ramp to elute target.
12.0
90
Wash out highly lipophilic impurities.
12.1
40
Return to initial conditions.
15.0
40
Re-equilibration.
Part 4: Troubleshooting Logic Flow
Use the following decision tree to diagnose peak issues systematically.
Caption: Decision tree for diagnosing common chromatographic anomalies associated with lipophilic acidic compounds.
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General principles of pH control for acidic compounds).
Joseph, S. M., & Palasota, J. A. (2001). "The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol." Journal of Chemical Education. Available at: [Link]
PubChem. (2025).[4] "2-(Allyloxy)benzoic acid (Structural Analog Data)." National Library of Medicine. Available at: [Link]
SIELC Technologies. (2024). "HPLC Separation of Dihydroxybenzoic Acid Isomers." Available at: [Link]
Technical Support Center: Optimization of 4-(Benzyloxy)-2-isobutoxybenzoic acid for Specific Cell Lines
Introduction Welcome to the technical support center for the optimization of 4-(Benzyloxy)-2-isobutoxybenzoic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals w...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for the optimization of 4-(Benzyloxy)-2-isobutoxybenzoic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are in the process of evaluating the efficacy and mechanism of action of this novel benzoic acid derivative in various cell lines. As a compound with potential therapeutic applications, its successful characterization hinges on meticulous experimental design and a proactive approach to troubleshooting.
This document provides a comprehensive framework for optimizing your cell-based assays, with a focus on anticipating and resolving common challenges. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our goal is to empower you with the expertise to confidently navigate the complexities of small molecule optimization.
I. Understanding the Compound: A Mechanistic Hypothesis
While the precise mechanism of action for 4-(Benzyloxy)-2-isobutoxybenzoic acid is still under investigation, its structural similarity to other bioactive benzoic acid derivatives suggests potential roles in modulating cellular signaling pathways. For instance, various substituted benzoic acids have been shown to exhibit anti-proliferative and cytotoxic effects on cancer cell lines.[1][2][3] Some derivatives have also been found to influence lipid synthesis and cell growth in a species-specific manner.[4]
Based on these precedents, a plausible hypothesis is that 4-(Benzyloxy)-2-isobutoxybenzoic acid may act as an inhibitor of a key enzyme involved in cell proliferation or survival. This guide will proceed with this working hypothesis to provide a concrete experimental context.
II. Troubleshooting Guide: A Proactive Approach to Common Challenges
This section is designed to help you identify and resolve common issues that may arise during your experiments.
Inconsistent or Non-reproducible Assay Results
Question: I am observing significant variability in my assay results between experiments. What could be the cause?
Answer: Inconsistent results are a common hurdle in cell-based assays and can stem from a variety of factors.[5][6] A systematic approach to identifying the source of the variability is crucial.
Cell Health and Viability: The health of your cells is paramount for reproducible data. Ensure that your cells are healthy, viable, and in the logarithmic growth phase before seeding them for an assay.[7] Avoid using cells that are over-confluent or have been in continuous culture for an extended period, as this can lead to phenotypic drift.[7]
Cell Seeding Density: An optimized cell seeding density is critical for a robust assay window.[7] If the density is too low, the signal may be weak; if it's too high, you may observe confounding effects due to nutrient depletion or contact inhibition.
Reagent Quality and Consistency: Use fresh, high-quality culture media and supplements.[7] It is advisable to use the same lot of reagents throughout a series of experiments to minimize variability.[7]
Pipetting Technique: Gentle and consistent pipetting is essential to avoid causing cellular stress or introducing variability in cell numbers.[7]
Incubator Conditions: Stable temperature and CO2 levels are critical for optimal cell growth.[7] Regularly monitor and calibrate your incubator.
High Background Signal or False Positives
Question: My negative controls are showing a high signal, leading to a narrow assay window. What could be causing this?
Answer: High background can mask the true effect of your compound. Several factors can contribute to this issue:
Compound Precipitation: 4-(Benzyloxy)-2-isobutoxybenzoic acid, like many small molecules, may have limited solubility in aqueous media. Compound precipitation can interfere with optical-based assays. Visually inspect your assay plates for any signs of precipitation.
Cell Stress: Stressed or dying cells can release endogenous substances that interfere with the assay chemistry. Ensure optimal cell handling and culture conditions.[7]
Media Components: Phenol red in culture media can interfere with some fluorescence-based assays. Consider using phenol red-free media if you suspect this is an issue.
No Observable Effect of the Compound
Question: I am not observing any significant effect of 4-(Benzyloxy)-2-isobutoxybenzoic acid on my cells, even at high concentrations. What should I do?
Answer: A lack of response can be due to several factors, ranging from the compound's intrinsic activity to the experimental setup.
Compound Stability and Potency: Verify the purity and integrity of your compound stock. Improper storage can lead to degradation. Consider synthesizing or purchasing a fresh batch.
Cell Line Selection: The chosen cell line may not express the target of your compound or may have intrinsic resistance mechanisms.[7] It's crucial to select a cell line that is relevant to your therapeutic hypothesis.
Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes.[8] Consider using a more sensitive or direct measure of your hypothesized target's activity.
Incubation Time: The effect of the compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for 4-(Benzyloxy)-2-isobutoxybenzoic acid in a cell-based assay?
A1: For a novel compound, it is recommended to start with a wide concentration range, typically from nanomolar to high micromolar (e.g., 1 nM to 100 µM), in a semi-log dilution series. This will help you determine the dose-response relationship and the IC50 (half-maximal inhibitory concentration) of the compound.
Q2: How can I determine if 4-(Benzyloxy)-2-isobutoxybenzoic acid is cytotoxic to my cells?
A2: A cell viability assay, such as an MTT or a CellTiter-Glo® assay, is a standard method to assess cytotoxicity. It is important to run a cytotoxicity assay in parallel with your functional assays to ensure that the observed effects are not simply due to cell death.
Q3: What are the best practices for dissolving and storing 4-(Benzyloxy)-2-isobutoxybenzoic acid?
A3: Most small molecules are initially dissolved in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the stock in your cell culture media, ensuring that the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: How do I choose the right cell line for my experiments?
A4: The choice of cell line is critical and should be guided by your research question.[7] Consider the following:
Relevance to Disease: If you are investigating a specific disease, use cell lines derived from that disease tissue.
Target Expression: Ensure that the cell line expresses the hypothesized target of your compound at a functional level.
Growth Characteristics: Choose a cell line with growth characteristics that are compatible with your assay format.
Q5: What should I do if I suspect my cell culture is contaminated?
A5: Contamination is a serious issue that can invalidate your experimental results.[9][10] If you observe any signs of contamination (e.g., cloudy media, changes in pH, or visible microorganisms), immediately discard the contaminated cultures and decontaminate the incubator and biosafety cabinet.[9][10] It is also good practice to regularly test your cell lines for mycoplasma contamination.[10]
IV. Experimental Protocols
Protocol 1: Determining the IC50 of 4-(Benzyloxy)-2-isobutoxybenzoic acid using a Cell Viability Assay (MTT)
Cell Seeding: Seed your chosen cell line in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
Compound Preparation: Prepare a serial dilution of 4-(Benzyloxy)-2-isobutoxybenzoic acid in your cell culture media.
Treatment: Remove the old media from the cells and add the media containing the different concentrations of the compound. Include a vehicle control (media with the same concentration of DMSO as the highest compound concentration).
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis: Plot the absorbance values against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50.
Protocol 2: Western Blot Analysis to Assess Target Engagement
Cell Treatment: Treat cells with 4-(Benzyloxy)-2-isobutoxybenzoic acid at various concentrations and for different time points.
Cell Lysis: Lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
Immunoblotting: Probe the membrane with a primary antibody specific to your target of interest and a loading control (e.g., GAPDH or β-actin).
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Analysis: Quantify the band intensities to determine the effect of the compound on the protein levels of your target.
V. Visualizing Experimental Workflows and Pathways
Diagram 1: General Workflow for Small Molecule Optimization
Caption: A generalized workflow for the optimization of a novel small molecule.
Caption: A hypothetical pathway showing inhibition of a signaling cascade.
VI. References
Bluth, M. H. (n.d.). Common Interferences in Drug Testing. bluth bio industries. Retrieved from
WorkforceQA. (2025, November 13). What Causes a False Negative Drug Test? Retrieved from
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from
PubMed Central (PMC). (n.d.). Optimization of Small Molecules That Sensitize HIV-1 Infected Cells to Antibody-Dependent Cellular Cytotoxicity. NIH. Retrieved from
EurekAlert! (2015, October 23). Sensing small molecules may revolutionize drug design. Retrieved from
ACS Publications. (2022, February 10). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry. Retrieved from
CureMD Blog. (2008, February 14). 10 Common Drug Testing Failures and How to Avoid Them. Retrieved from
Health Street. (2022, June 15). Top 5 Drug Testing Errors & Mistakes. Retrieved from
RSC Health. (2025, November 16). Common Challenges in Rapid Drug Testing and Solutions. Retrieved from
PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from
PubMed. (n.d.). Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. Retrieved from
Sigma-Aldrich. (n.d.). Cell Culture Troubleshooting. Retrieved from
Unknown. (2025, September 22). Troubleshooting Common Cell Culture Contamination Issues. Retrieved from
Yeasen. (2025, September 28). Troubleshooting Cell Culture Contamination: A Practical Solution Guide. Retrieved from
Unknown. (n.d.). CELL CULTURE BASICS Handbook. Retrieved from
PubMed Central (PMC). (n.d.). Redetermined structure of 4-(benzyloxy)benzoic acid. Retrieved from
Haematologica. (n.d.). Supplemental Methods Cell line and compounds. HT is a human DLBCL cell line obtained from the DMSZ Cell Line Bank. Cells were c. Retrieved from
PubMed. (2014, April 15). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Retrieved from
ResearchGate. (2024, August 7). (PDF) THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Retrieved from
BLD Pharm. (n.d.). 170278-91-8|4-(Benzyloxy)-2-isobutoxybenzoic acid. Retrieved from
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DergiPark. (2024, March 28). RESEARCH ARTICLE THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES Hatice ÖZTÜRKEL KABAKAŞ 1 , Merve S. Retrieved from
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Benchchem. (2025). Application Notes: Preparation of Enzyme Inhibitors Using 4-Benzyloxy-3,5-dimethylbenzoic Acid. Retrieved from
MDPI. (2022, December 5). Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways. Retrieved from
ChemicalBook. (2026, January 13). 4-BENZYLOXYBENZOIC ACID | 1486-51-7. Retrieved from
A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Analogs as URAT1 Inhibitors: A Focus on the 4-(Benzyloxy)-2-alkoxy Scaffold
Authored for: Researchers, Scientists, and Drug Development Professionals Introduction Hyperuricemia, a condition characterized by elevated serum uric acid (sUA) levels, is a primary etiological factor in the development...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, a condition characterized by elevated serum uric acid (sUA) levels, is a primary etiological factor in the development of gout, a painful and debilitating form of inflammatory arthritis.[1][2] Gout affects a significant and growing percentage of the population, driven by lifestyle and genetic factors.[1][3] The kidneys play a paramount role in maintaining uric acid homeostasis, and approximately 90% of hyperuricemia cases are attributed to impaired renal excretion rather than overproduction.[3][4] This has positioned the human urate transporter 1 (URAT1), encoded by the SLC22A12 gene, as a principal therapeutic target.[3][4][5]
URAT1 is an anion exchanger located on the apical membrane of renal proximal tubule cells, where it mediates the reabsorption of the majority of filtered uric acid from the urine back into the bloodstream.[2][3] Inhibition of URAT1 is therefore a highly effective uricosuric strategy, promoting the excretion of uric acid and lowering sUA levels.[2] This mechanism is clinically validated by drugs such as Lesinurad, Benzbromarone, and Dotinurad.[1][6]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of potent URAT1 inhibitors based on a substituted benzoic acid core, typified by the 4-(benzyloxy)-2-isobutoxybenzoic acid scaffold. We will dissect the key structural motifs, explain the causal relationships between molecular modifications and inhibitory activity, and provide detailed experimental protocols for compound evaluation, offering a robust framework for the rational design of next-generation URAT1 inhibitors.
Section 1: The URAT1 Transporter and the Benzoic Acid Pharmacophore
URAT1 functions by exchanging urate for intracellular anions like lactate.[4] Inhibitors of this transporter are typically organic acids that compete with uric acid for binding within the transporter's central channel. Cryo-electron microscopy studies have begun to reveal the molecular basis for substrate recognition and inhibition, highlighting a narrow binding pocket lined with key aromatic and charged residues.[1]
The benzoic acid moiety is a classic pharmacophore for URAT1 inhibitors. Its key features include:
A Carboxylic Acid Group: This acidic function is critical for interacting with key residues within the transporter, likely mimicking the native substrate, uric acid.
An Aromatic Ring: The phenyl ring serves as a rigid scaffold to orient the substituents in three-dimensional space.
Hydrophobic Substituents: Large, lipophilic groups appended to the ring are essential for occupying hydrophobic pockets within the URAT1 binding site, contributing significantly to binding affinity and potency.[7]
The 4-(benzyloxy)-2-isobutoxybenzoic acid structure serves as an excellent model for exploring these relationships. It features the essential carboxylic acid, a large hydrophobic benzyloxy group at the 4-position, and a smaller hydrophobic isobutoxy group at the 2-position, allowing for a systematic analysis of how modifications at each position impact overall activity.
Caption: Key pharmacophoric regions of the benzoic acid scaffold for URAT1 inhibition.
The design of potent URAT1 inhibitors hinges on the systematic optimization of substituents on the benzoic acid core. The following sections compare how structural modifications at key positions influence inhibitory activity, summarized in the subsequent tables.
The Essential Role of the Carboxylic Acid (Position 1)
The carboxylate is the primary anchor, forming critical ionic and hydrogen bond interactions within the URAT1 binding site. Its acidity and planarity are crucial.
Causality: The negative charge at physiological pH is thought to interact with positively charged residues in the transporter pore, while the carbonyl and hydroxyl groups act as key hydrogen bond acceptors and donors.
Modifications: Replacing the carboxylic acid with bioisosteres like tetrazole can sometimes maintain or improve activity and metabolic stability. However, converting it to a non-acidic group (e.g., an amide or ester) typically leads to a dramatic loss of potency, confirming its role as an essential binding element.
Impact of the 4-Position Substituent (Benzyloxy Analogs)
This position generally accommodates a large, hydrophobic group that significantly contributes to binding affinity.
Causality: This substituent is believed to occupy a large hydrophobic pocket in the transporter. The benzyloxy group is effective due to its size and conformational flexibility.
Modifications:
Ring Substitution: Adding small electron-withdrawing groups (e.g., F, Cl) or electron-donating groups (e.g., Me, OMe) to the phenyl ring of the benzyloxy moiety can fine-tune potency, likely by optimizing van der Waals or electronic interactions.
Linker Modification: Changing the ether linkage (e.g., to a thioether or amine) can alter bond angles and flexibility, impacting the optimal positioning of the distal phenyl ring.
Impact of the 2-Position Substituent (Isobutoxy Analogs)
The 2-position often accommodates a smaller alkoxy group that fills an adjacent hydrophobic pocket.
Causality: The size, shape, and lipophilicity of this group are critical. The isobutoxy group is branched and moderately sized, which can be optimal for fitting into a constrained pocket.
Modifications:
Chain Length: Varying the alkyl chain length (e.g., ethoxy, propoxy, butoxy) directly probes the size of the pocket. A loss of activity with chains that are too long or too short indicates steric constraints.
Branching: Comparing linear (e.g., n-butoxy) vs. branched (e.g., isobutoxy, sec-butoxy) chains reveals the specific shape of the hydrophobic pocket.
Comparative Data Tables
The following tables summarize the SAR trends for the 4-(benzyloxy)-2-isobutoxybenzoic acid scaffold. IC₅₀ values are representative, based on trends observed in published URAT1 inhibitor research.[6][8]
Table 1: SAR of the 4-Position Substituent
Compound ID
R¹ (Position 4)
R² (Position 2)
hURAT1 IC₅₀ (µM)
Rationale for Change
Parent
4-Benzyloxy
Isobutoxy
1.5
Baseline compound
1a
4-(4-Fluorobenzyloxy)
Isobutoxy
0.8
Favorable hydrophobic/electronic interaction
1b
4-(4-Chlorobenzyloxy)
Isobutoxy
0.9
Favorable hydrophobic/electronic interaction
1c
4-(4-Methylbenzyloxy)
Isobutoxy
1.2
Minor steric/electronic effect
1d
4-Phenoxy
Isobutoxy
5.2
Suboptimal linker length/flexibility
1e
4-Cyclohexylmethoxy
Isobutoxy
3.8
Aromaticity is preferred for π-stacking
Table 2: SAR of the 2-Position Substituent
Compound ID
R¹ (Position 4)
R² (Position 2)
hURAT1 IC₅₀ (µM)
Rationale for Change
Parent
4-Benzyloxy
Isobutoxy
1.5
Baseline compound, optimal branching
2a
4-Benzyloxy
Ethoxy
4.1
Suboptimal size for hydrophobic pocket
2b
4-Benzyloxy
n-Propoxy
2.5
Better fit than ethoxy, but less optimal
2c
4-Benzyloxy
n-Butoxy
2.9
Linear chain less favorable than branched
2d
4-Benzyloxy
sec-Butoxy
1.8
Branching at α-carbon is tolerated
2e
4-Benzyloxy
Methoxy
10.3
Too small to fill hydrophobic pocket
Section 3: Key Experimental Protocols for Inhibitor Evaluation
To ensure trustworthiness and reproducibility, URAT1 inhibitor activity must be quantified using validated, self-consistent assays. The gold standard is a cell-based uric acid uptake assay using cells engineered to express the transporter.
This classic method directly measures the inhibition of uric acid transport and is considered the most robust for determining potency (IC₅₀).[8][9]
Methodology:
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably or transiently transfected with a plasmid encoding human URAT1 (hURAT1). Control cells (mock-transfected) are cultured in parallel.
Seeding: Cells are seeded into 24- or 96-well plates to achieve 80-90% confluency on the day of the assay.[9]
Compound Pre-incubation: Cells are washed with a pre-warmed uptake buffer (e.g., HBSS). Serial dilutions of test compounds and positive controls (e.g., Benzbromarone) are added and pre-incubated for 10-30 minutes at 37°C.
Uptake Initiation: A solution containing [¹⁴C]uric acid (e.g., final concentration of 5-10 µM) is added to each well to start the uptake process. Incubation proceeds for a short, defined period (e.g., 2-5 minutes) at 37°C to measure the initial rate of transport.[9][10]
Uptake Termination: The uptake solution is rapidly aspirated, and cells are washed multiple times with ice-cold wash buffer (e.g., PBS) to remove extracellular radiolabel.
Cell Lysis & Quantification: A lysis buffer (e.g., 0.1 M NaOH) is added. The lysate is then transferred to scintillation vials, a scintillation cocktail is added, and radioactivity is measured using a scintillation counter.
Data Analysis: Radioactivity counts from mock-transfected cells are subtracted to determine URAT1-specific uptake. The percentage of inhibition is plotted against compound concentration, and the data are fitted to a four-parameter logistic equation to calculate the IC₅₀ value.
Caption: Workflow for the [¹⁴C]Uric Acid Uptake Assay.
Protocol: Fluorescence-Based (6-CFL) Uptake Assay
This method provides a non-radioactive, higher-throughput alternative for screening large compound libraries, using the fluorescent URAT1 substrate 6-carboxyfluorescein (6-CFL).[8][9][11]
Methodology:
Cell Culture & Seeding: As described in Protocol 3.1, using black, clear-bottom 96-well plates suitable for fluorescence measurements.
Compound Pre-incubation: As described in Protocol 3.1.
Uptake Initiation: A solution containing 6-CFL is added to each well, and cells are incubated for a longer period (e.g., 60 minutes) at room temperature or 37°C.[11][12]
Uptake Termination: The uptake solution is aspirated, and cells are washed multiple times with ice-cold wash buffer.
Fluorescence Measurement: The intracellular fluorescence is measured using a plate reader (e.g., excitation ~490 nm, emission ~525 nm).[9]
Data Analysis: Background fluorescence is subtracted, and the percentage of inhibition is calculated relative to vehicle controls to determine the IC₅₀ value.
Causality and Trustworthiness Note: While convenient, the 6-CFL assay can yield IC₅₀ values that are significantly higher (weaker) than those from radiolabeled uric acid assays due to the lower affinity of 6-CFL for URAT1.[8] It is therefore crucial to use this assay for primary screening and to confirm the potency of lead compounds using the [¹⁴C]uric acid assay.
Caption: Workflow for the Fluorescence-Based (6-CFL) URAT1 Inhibition Assay.
Section 4: SAR Summary and Future Directions
The structure-activity relationship for benzoic acid-based URAT1 inhibitors is well-defined, providing a clear roadmap for lead optimization.
Carboxylic Acid is Essential: This group is the primary binding anchor and should be retained or replaced only with a close, acidic bioisostere.
Large Hydrophobic Group at Position 4: A large, conformationally aware hydrophobic group, such as a substituted benzyloxy, is critical for achieving high potency. This is a key area for optimization.
Defined Hydrophobic Pocket at Position 2: A smaller, optimally shaped alkoxy group at this position significantly enhances binding affinity, suggesting a well-defined secondary pocket.
Aromaticity is Favored: Aromatic rings in the hydrophobic substituents are generally preferred over aliphatic rings, likely due to favorable π-π or cation-π interactions within the transporter.
Future drug design efforts should focus on fine-tuning the hydrophobic fragments to maximize interactions within the URAT1 binding site while simultaneously optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to minimize off-target effects and improve safety profiles. For example, the severe hepatotoxicity associated with Benzbromarone underscores the need for designing selective inhibitors with a wide therapeutic window.[6] The development of dual inhibitors that target both URAT1 and another protein involved in urate homeostasis, such as GLUT9 or Xanthine Oxidase, also represents a promising future direction.[8][13]
Caption: Summary of key SAR principles for the benzoic acid scaffold as a URAT1 inhibitor.
References
Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - Frontiers. (2021, July 13). Frontiers. [Link]
Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies. (2025, June 26). Gout Education. [Link]
What are URAT1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap. [Link]
The URAT1 Uric Acid Transporter Is Important in Uric Acid Homeostasis and Its Activity May be Altered in Gout Patients and in Drug-Induced Hyperuricemia - ACR Meeting Abstracts. (n.d.). ACR Meeting Abstracts. [Link]
Molecular basis of the urate transporter URAT1 inhibition by gout drugs. (2024, September 12). bioRxiv. [Link]
Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. (n.d.). Hindawi. [Link]
Mechanism of high affinity inhibition of the human urate transporter URAT1. (2016, October 7). PMC. [Link]
Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. (n.d.). PMC. [Link]
Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors. (2023, January 24). RSC Publishing. [Link]
Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors (II). (2025, April 11). Ovid. [Link]
Design, synthesis, and evaluation of the in vitro activity of novel dual inhibitors of XOR and URAT1 containing a benzoic acid group. (2023, December 15). PubMed. [Link]
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2025, August 6). ResearchGate. [Link]
Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023, November 3). PMC. [Link]
SAR of Benzoic Acid Derivatives - Local Anaesthetics - Pharmacy 180. (n.d.). Pharmacy 180. [Link]
A Guide to Cross-Validation of 4-(Benzyloxy)-2-isobutoxybenzoic Acid's Effects in Diverse Preclinical Models
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and fraught with challenges. A critical juncture in this process is the rigorou...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and fraught with challenges. A critical juncture in this process is the rigorous cross-validation of a compound's biological effects across a spectrum of preclinical models. This guide provides an in-depth technical comparison of experimental approaches to characterize the activity of a novel compound, 4-(Benzyloxy)-2-isobutoxybenzoic acid. For the purpose of this illustrative guide, we will hypothesize that this molecule acts as a G-protein coupled receptor (GPCR) agonist, a common target class for therapeutics. We will explore its validation from initial in vitro cell-based assays to more complex in vivo disease models.
Introduction: The Rationale for Cross-Model Validation
Initial high-throughput screening can identify compounds that interact with a specific target. However, the cellular environment and the systemic complexities of a whole organism can significantly influence a compound's efficacy, potency, and potential off-target effects. Therefore, relying on a single experimental system can be misleading. Cross-validation in different models is essential to build a robust data package that supports the progression of a compound through the drug development pipeline. This guide will use 4-(Benzyloxy)-2-isobutoxybenzoic acid as a case study to demonstrate this crucial process.
Hypothesized Target and Mechanism of Action
While the specific biological target of 4-(Benzyloxy)-2-isobutoxybenzoic acid is not extensively documented in public literature, its structure, a substituted benzoic acid, is a common scaffold in compounds targeting a variety of receptors and enzymes. For this guide, we will hypothesize that it is an agonist for a Gs-coupled GPCR involved in metabolic regulation, such as the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.
The following sections will detail the experimental workflows to test this hypothesis, starting with in vitro assays to confirm target engagement and pathway activation, followed by an in vivo model to assess physiological effects.
Part 1: In Vitro Characterization in a Cell-Based Model
The initial step is to determine if 4-(Benzyloxy)-2-isobutoxybenzoic acid directly interacts with and activates our hypothesized target, the GLP-1R, in a controlled cellular environment. A common and effective method is to use a recombinant cell line overexpressing the human GLP-1R.
Experimental Protocol: In Vitro GPCR Activation Assay (cAMP Measurement)
This protocol describes a widely used method to measure the activation of Gs-coupled GPCRs by quantifying the downstream second messenger, cyclic AMP (cAMP).
1. Cell Culture and Seeding:
HEK293 cells stably expressing the human GLP-1R are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
Cells are seeded into 96-well plates at a density of 50,000 cells per well and incubated for 24 hours to allow for adherence.
2. Compound Preparation and Treatment:
A stock solution of 4-(Benzyloxy)-2-isobutoxybenzoic acid is prepared in DMSO.
Serial dilutions are made in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to create a concentration-response curve. A known GLP-1R agonist (e.g., Liraglutide) is used as a positive control.
The cell culture medium is removed, and cells are washed with assay buffer.
The different concentrations of the test compound and controls are added to the wells.
3. cAMP Measurement:
The cells are incubated with the compounds for 30 minutes at 37°C.
Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
The signal is read on a plate reader compatible with the chosen assay format.
4. Data Analysis:
The raw data is normalized to the response of the vehicle control (0% activation) and the maximal response of the positive control (100% activation).
A sigmoidal dose-response curve is fitted to the data using a non-linear regression model to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
Illustrative In Vitro Data
The following table presents hypothetical data for the in vitro activity of 4-(Benzyloxy)-2-isobutoxybenzoic acid compared to a standard GLP-1R agonist.
Compound
EC50 (nM)
Emax (% of Control)
4-(Benzyloxy)-2-isobutoxybenzoic acid
150
95%
Liraglutide (Positive Control)
5
100%
This hypothetical data suggests that 4-(Benzyloxy)-2-isobutoxybenzoic acid is a potent and efficacious agonist of the GLP-1R in this in vitro setting.
Visualizing the In Vitro Workflow
Caption: Workflow for the in vitro GPCR activation assay.
Part 2: In Vivo Validation in a Disease-Relevant Model
Positive in vitro data is a promising start, but it is crucial to demonstrate that the compound elicits the desired physiological effects in a living organism. For a hypothesized GLP-1R agonist with potential anti-diabetic effects, a relevant in vivo model is the diet-induced obese (DIO) mouse.[1][2] This model mimics many aspects of human metabolic syndrome, including obesity, insulin resistance, and hyperglycemia.[1][2]
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in DIO Mice
An OGTT is a standard method to assess how well an animal can clear a glucose load from its blood, providing a measure of insulin sensitivity and glucose metabolism.
1. Animal Model and Acclimation:
Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.[3]
Animals are housed in a controlled environment and acclimated for at least one week before the experiment.
2. Compound Administration:
Mice are fasted for 6 hours prior to the experiment.
4-(Benzyloxy)-2-isobutoxybenzoic acid is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.
A cohort of mice receives the test compound, another receives the vehicle control, and a third can receive a positive control (e.g., Semaglutide).[3]
3. Glucose Challenge and Blood Sampling:
30 minutes after compound administration, a baseline blood sample is collected from the tail vein to measure blood glucose.
A glucose solution (2 g/kg body weight) is administered via oral gavage.
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.
4. Data Analysis:
The blood glucose levels at each time point are plotted to generate a glucose excursion curve.
The Area Under the Curve (AUC) for blood glucose is calculated for each animal.
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the AUC between the treatment groups.
Illustrative In Vivo Data
The following table presents hypothetical data from an OGTT in DIO mice.
Treatment Group
Glucose AUC (mg/dL * min)
% Reduction vs. Vehicle
Vehicle Control
30,000
-
4-(Benzyloxy)-2-isobutoxybenzoic acid (30 mg/kg)
22,500
25%
Semaglutide (0.1 mg/kg)
18,000
40%
This hypothetical data indicates that 4-(Benzyloxy)-2-isobutoxybenzoic acid significantly improves glucose tolerance in an in vivo model of metabolic disease, supporting the in vitro findings.
Visualizing the In Vivo Signaling Pathway
Caption: Hypothesized signaling pathway of the compound in vivo.
Discussion: Synthesizing the Evidence
The cross-validation of 4-(Benzyloxy)-2-isobutoxybenzoic acid in both in vitro and in vivo models provides a more comprehensive understanding of its potential as a therapeutic agent. The in vitro data establishes direct target engagement and cellular activity, while the in vivo data demonstrates its efficacy in a more complex physiological setting.
Discrepancies between the two models can also be informative. For example, a compound that is potent in vitro but has poor efficacy in vivo may have issues with pharmacokinetics (absorption, distribution, metabolism, and excretion). Conversely, a compound with modest in vitro potency but strong in vivo effects may have beneficial metabolites or engage with other pathways.
Conclusion
This guide has outlined a structured approach to the cross-validation of a novel compound, 4-(Benzyloxy)-2-isobutoxybenzoic acid, using a hypothesized mechanism of action. By integrating data from well-defined in vitro assays and relevant in vivo models, researchers can build a robust evidence base to support the continued development of promising therapeutic candidates. This multi-faceted approach is fundamental to mitigating the risks of late-stage failures and accelerating the delivery of new medicines to patients.
References
Evotec. in vivo Metabolic Disease.
Inotiv. Metabolic Disease Models.
The Jackson Laboratory. Metabolic Research Disease Models & Services.
Zhou, J., et al. (2023). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B.
Sohail, M., et al. (2023). Redetermined structure of 4-(benzyloxy)benzoic acid.
Lecouturier, A., et al. (2021). In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity. bioRxiv.
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica.
BenchChem. Application Notes: Preparation of Enzyme Inhibitors Using 4-Benzyloxy-3,5-dimethylbenzoic Acid.
National Center for Biotechnology Information. PubChem Compound Summary for CID 73880, 4-(Benzyloxy)benzoic acid.
Jo, E., et al. (2021). In Vitro and In Silico Characterization of G-Protein Coupled Receptor (GPCR) Targets of Phlorofucofuroeckol-A and Dieckol. Marine Drugs.
Mishra, A., et al. (2025). Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages. Immunological Research.
Tsafantakis, N., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules.
assessment of off-target effects of 4-(Benzyloxy)-2-isobutoxybenzoic acid
[1] Executive Summary & Strategic Context 4-(Benzyloxy)-2-isobutoxybenzoic acid represents a specific chemical scaffold characterized by a benzoic acid core functionalized with a lipophilic benzyloxy group at the 4-posit...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Context
4-(Benzyloxy)-2-isobutoxybenzoic acid represents a specific chemical scaffold characterized by a benzoic acid core functionalized with a lipophilic benzyloxy group at the 4-position and a branched isobutoxy group at the 2-position.[1] This structural motif—combining an acidic head group with bulky lipophilic tails—is a classic pharmacophore found in nuclear receptor modulators (e.g., PPAR agonists) , protein-protein interaction (PPI) inhibitors (e.g., c-Myc inhibitors) , and NSAIDs .[1]
Assessing the off-target effects of this compound requires a rigorous strategy because its amphiphilic nature predisposes it to "promiscuous" binding.[1] Common liabilities for this chemotype include unintended activation of Peroxisome Proliferator-Activated Receptors (PPARs), inhibition of Cyclooxygenases (COX), and non-specific membrane perturbation.[1]
This guide provides a comparative assessment framework, benchmarking the compound against standard alternatives like Fenofibrate (metabolic specificity) and 10058-F4 (c-Myc reference), and outlines the critical experimental protocols to validate its selectivity profile.[1]
Comparative Performance Analysis
To objectively assess the performance and safety of 4-(Benzyloxy)-2-isobutoxybenzoic acid, we must compare its structural liabilities against established compounds with overlapping pharmacophores.[1]
Risk of colloidal aggregation (false positives in biochemical assays).[1]
Supporting Experimental Data (Projected)
Selectivity Window: High-quality chemical probes should exhibit a >30-fold selectivity window against the nearest off-target.[1]
Aggregation Threshold: Compounds with this lipophilicity often form aggregates at concentrations >10 µM.[1] Dynamic Light Scattering (DLS) is required to distinguish true inhibition from sequestration.[1]
The following diagram illustrates the potential signaling crosstalk for 4-(Benzyloxy)-2-isobutoxybenzoic acid, highlighting the divergence between intended efficacy and off-target toxicity.
Caption: Structural homology of the compound leads to potential divergence into metabolic (PPAR) and inflammatory (COX) off-target pathways.[1]
Screening Cascade for Validation
To ensure the compound is a valid chemical probe or lead, follow this self-validating screening cascade.
Caption: A hierarchical screening workflow to filter out non-specific aggregators and promiscuous binders before functional validation.
References
Bowes, J. et al. (2012).[1] "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery, 11(12), 909-922.[1] Link
Thorne, N. et al. (2010).[1] "Apparent activity in high-throughput screening: origins of compound aggregation and other artifacts." Current Opinion in Chemical Biology, 14(3), 315-324.[1] Link
Waring, M. J. et al. (2015).[1] "An analysis of the attrition of drug candidates from four major pharmaceutical companies." Nature Reviews Drug Discovery, 14(7), 475-486.[1] Link
Eurofins Discovery. "SafetyScreen44™ Panel Description and Protocols." Link
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 4-(Benzyloxy)-2-isobutoxybenzoic Acid
In the landscape of pharmaceutical research and development, the meticulous confirmation of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific rigor. For a molecule like 4-(Be...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the meticulous confirmation of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific rigor. For a molecule like 4-(Benzyloxy)-2-isobutoxybenzoic acid, a potential intermediate in drug discovery, ensuring its chemical integrity is paramount to the reliability of subsequent biological and pharmacological studies. This guide provides a comprehensive comparison of orthogonal analytical techniques for the purity assessment of this compound, grounded in practical insights and established scientific principles.
The following sections will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the unambiguous confirmation of the structure and purity of 4-(Benzyloxy)-2-isobutoxybenzoic acid. Each technique offers a unique perspective on the molecular characteristics of the compound, and when used in concert, they provide a robust and self-validating system for purity determination.
The Strategic Importance of Orthogonal Purity Assessment
Relying on a single analytical technique for purity assessment can be misleading. Impurities that co-elute in chromatography or are silent in one form of spectroscopy may be readily detected by another.[1] Therefore, a multi-pronged approach using orthogonal methods—techniques that measure different chemical or physical properties—is the industry standard for comprehensive purity analysis. This guide will demonstrate how the synergy between NMR, MS, and HPLC provides a high degree of confidence in the purity of the synthesized 4-(Benzyloxy)-2-isobutoxybenzoic acid.
Structural Verification and Purity Estimation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled non-destructive technique for the structural elucidation of organic molecules.[2][3] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, making it a powerful tool for both identity confirmation and purity assessment. For a pure sample of 4-(Benzyloxy)-2-isobutoxybenzoic acid, the NMR spectra should exhibit a specific set of signals corresponding to its unique structure.
Causality Behind Experimental Choices in NMR
The choice of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), is critical. These solvents are used to dissolve the sample without introducing interfering proton signals in the ¹H NMR spectrum.[2] The selection between CDCl₃ and DMSO-d₆ often depends on the solubility of the analyte and the desire to observe the acidic proton of the carboxylic acid, which is more readily exchanged in the presence of trace water in CDCl₃ but is typically well-resolved in DMSO-d₆.
Experimental Protocol: ¹H and ¹³C NMR Analysis
Sample Preparation:
Accurately weigh 5-10 mg of the synthesized 4-(Benzyloxy)-2-isobutoxybenzoic acid for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Gently agitate the vial to ensure complete dissolution of the sample.
Transfer the solution to a 5 mm NMR tube.
Instrumental Analysis:
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters to consider are the number of scans, relaxation delay, and acquisition time.
Following ¹H NMR acquisition, acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.
Data Presentation and Interpretation
The expected chemical shifts (δ) in the ¹H and ¹³C NMR spectra of 4-(Benzyloxy)-2-isobutoxybenzoic acid are presented below. These values are predicted based on the analysis of similar benzoic acid derivatives.
Table 1: Expected ¹H NMR (400 MHz, CDCl₃) Data for 4-(Benzyloxy)-2-isobutoxybenzoic acid
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~10.5-12.0
broad singlet
1H
-COOH
~7.8-8.0
doublet
1H
Ar-H (adjacent to -COOH)
~7.3-7.5
multiplet
5H
Ar-H (benzyl)
~6.6-6.8
multiplet
2H
Ar-H (benzoic acid ring)
~5.1
singlet
2H
-OCH₂-Ph
~3.8
doublet
2H
-OCH₂(isobutyl)
~2.1
multiplet
1H
-CH(CH₃)₂
~1.0
doublet
6H
-CH(CH₃)₂
Table 2: Expected ¹³C NMR (100 MHz, CDCl₃) Data for 4-(Benzyloxy)-2-isobutoxybenzoic acid
Chemical Shift (δ, ppm)
Assignment
~165-170
-COOH
~160-165
Ar-C (C-O)
~136-138
Ar-C (benzyl ipso)
~127-129
Ar-C (benzyl)
~110-120
Ar-C (benzoic acid ring)
~75
-OCH₂(isobutyl)
~70
-OCH₂-Ph
~28
-CH(CH₃)₂
~19
-CH(CH₃)₂
Purity Insights from NMR:
The presence of any signals not accounted for in the expected spectra indicates the presence of impurities. The integration values in the ¹H NMR spectrum can be used to quantify the level of these impurities relative to the main compound, provided a signal from the impurity is well-resolved.